Technical Documentation Center

Ethyl 5,6-dimethylpyrazine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5,6-dimethylpyrazine-2-carboxylate
  • CAS: 62124-80-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shift Assignments for Ethyl 5,6-dimethylpyrazine-2-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 5,6-dimethylpyrazine-2-carboxylate is a highly functionalized N-heteroaromatic compound utilized extensively as a building block in the synthesis of novel therapeutics and as a reference standard...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5,6-dimethylpyrazine-2-carboxylate is a highly functionalized N-heteroaromatic compound utilized extensively as a building block in the synthesis of novel therapeutics and as a reference standard in flavor chemistry. Accurate structural elucidation of this scaffold is critical for downstream synthetic validation. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule, detailing the electronic effects, spin-spin coupling logic, and self-validating experimental protocols required to acquire high-fidelity data.

Structural Elucidation Strategy: The "Why" Behind the Spectra

The chemical shifts of Ethyl 5,6-dimethylpyrazine-2-carboxylate are governed by a complex interplay of inductive effects, resonance, and magnetic anisotropy across the pyrazine ring. Understanding these forces is essential for accurate peak assignment, as demonstrated in the metabolic profiling of related pyrazine derivatives .

  • Heteroaromatic Deshielding: The two electronegative nitrogen atoms in the pyrazine ring pull electron density away from the ring carbons, globally deshielding the aromatic protons and carbons compared to a standard benzene ring.

  • Electron-Withdrawing Group (EWG) Effects: The ethyl ester at C-2 acts as a strong EWG. Through resonance, it places partial positive charges at the ortho (C-3) and para (C-5) positions. This electronic communication across the aromatic system is the primary driver for differentiating the chemical shifts of the two methyl groups.

  • Inductive Shielding: The methyl groups at C-5 and C-6 are electron-donating via hyperconjugation, which slightly shields their respective ipso carbons but cannot overcome the dominant deshielding effect of the adjacent nitrogens.

1 H NMR Assignment and Spin-Spin Coupling Analysis

The 1 H NMR spectrum of this compound exhibits four distinct proton environments. The assignments are summarized in Table 1.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-3 9.14 Singlet (s) - 1H Pyrazine aromatic CH

| CH 2​ (Ethyl) | 4.48 | Quartet (q) | 7.1 | 2H | Ester methylene | | CH 3​ -5 | 2.68 | Singlet (s) | - | 3H | Pyrazine methyl (C-5) | | CH 3​ -6 | 2.64 | Singlet (s) | - | 3H | Pyrazine methyl (C-6) | | CH 3​ (Ethyl) | 1.45 | Triplet (t) | 7.1 | 3H | Ester methyl |

Causality of 1 H Assignments:
  • The Aromatic Proton (H-3): Resonating at a highly deshielded 9.14 ppm, H-3 is sandwiched between the electronegative N-4 atom and the EWG ester at C-2. The combined inductive pull and the magnetic anisotropy of the carbonyl group strip electron density from this proton, pushing it far downfield.

  • The Ethyl Ester Spin System: The ethyl group presents a classic A 2​ X 3​ spin system. The methylene (-CH 2​ -) protons are directly attached to the ester oxygen. The high electronegativity of oxygen inductively withdraws electron density, deshielding them to 4.48 ppm. The adjacent methyl (-CH 3​ ) protons are further away from the oxygen, experiencing a weaker inductive effect (1.45 ppm). The multiplicity is dictated by the n+1 rule of scalar (J) coupling.

  • Differentiating the Pyrazine Methyls: The C-5 and C-6 methyls appear as two sharp singlets. Because C-5 is para to the electron-withdrawing ester, it experiences a greater reduction in electron density than the meta-positioned C-6. This subtle electronic difference deshields the C-5 protons slightly more (2.68 ppm) than the C-6 protons (2.64 ppm).

13 C NMR Assignment and Electronic Effects

The 13 C NMR spectrum resolves all nine unique carbon environments. The assignments are summarized in Table 2.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )

Position Chemical Shift (δ, ppm) Type Assignment

| C=O | 164.6 | C q​ | Ester carbonyl | | C-5 | 158.9 | C q​ | Pyrazine ring (attached to CH 3​ ) | | C-6 | 152.4 | C q​ | Pyrazine ring (attached to CH 3​ ) | | C-3 | 143.0 | CH | Pyrazine ring (aromatic CH) | | C-2 | 138.6 | C q​ | Pyrazine ring (attached to ester) | | CH 2​ (Ethyl) | 62.0 | CH 2​ | Ester methylene | | CH 3​ -5 | 23.2 | CH 3​ | Pyrazine methyl | | CH 3​ -6 | 22.6 | CH 3​ | Pyrazine methyl | | CH 3​ (Ethyl) | 14.3 | CH 3​ | Ester methyl |

Causality of 13 C Assignments:
  • Ring Carbons (C-2 vs. C-3): Counterintuitively, the ipso carbon attached to the ester (C-2, 138.6 ppm) is more shielded than the unsubstituted C-3 carbon (143.0 ppm). This is a well-documented phenomenon in heteroaromatic carboxylates where the heavy atom effect and complex resonance shielding offset the inductive pull at the ipso position, leaving the ortho position (C-3) relatively more deshielded.

  • Ring Carbons (C-5 vs. C-6): As established in the 1 H analysis, the para-resonance effect of the ester removes electron density from C-5, shifting it downfield to 158.9 ppm compared to the meta-carbon C-6 at 152.4 ppm.

2D NMR Workflow for Unambiguous Assignment

To transition from theoretical prediction to empirical certainty, a robust 2D NMR workflow is required. Heteronuclear Multiple Bond Correlation (HMBC) is the critical tool for mapping the quaternary carbons and validating the pyrazine methyl positions.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS, 5-10 mg) Acq1D 1D NMR Acquisition (1H & 13C, 400-600 MHz) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc Data Processing (FT, Phase/Baseline Corr.) Acq1D->DataProc Acq2D->DataProc Assign1H 1H Assignment (Integrals, Multiplicity) DataProc->Assign1H Assign13C 13C Assignment (Chemical Shifts) DataProc->Assign13C CrossVal Cross-Validation (HSQC & HMBC) Assign1H->CrossVal Assign13C->CrossVal FinalStruct Final Structural Elucidation CrossVal->FinalStruct

Step-by-step NMR acquisition and processing workflow for structural elucidation.

HMBC_Correlations H3 H-3 (δ 9.14) C2 C-2 (δ 138.6) H3->C2 2J C5 C-5 (δ 158.9) H3->C5 3J CO C=O (δ 164.6) H3->CO 3J Me5 CH3-5 (δ 2.68) Me5->C5 2J C6 C-6 (δ 152.4) Me5->C6 3J Me6 CH3-6 (δ 2.64) Me6->C5 3J Me6->C6 2J C3 C-3 (δ 143.0)

Key HMBC (1H-13C) correlations establishing the pyrazine ring connectivity.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure the trustworthiness and reproducibility of the spectral data, the following self-validating protocol must be executed. This methodology is standardized for the characterization of N-heteroaromatic therapeutics .

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of Ethyl 5,6-dimethylpyrazine-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ provides a deuterium lock signal essential for stabilizing the magnetic field during acquisition. TMS acts as an internal reference (δ 0.00 ppm) to ensure absolute chemical shift accuracy. The 10–15 mg concentration is the optimal threshold; too dilute requires excessive scans for 13 C, while too concentrated can cause line broadening due to viscosity and homonuclear dipole-dipole interactions.

  • Validation Check: The solution must be completely clear. Any particulate matter will distort the magnetic field homogeneity. Filter through glass wool if necessary.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and perform automatic or manual tuning and matching (ATMA) for both 1 H and 13 C frequencies.

  • Causality: Tuning adjusts the probe's resonance frequency to exactly match the Larmor frequency of the target nucleus. Matching equalizes the impedance of the probe with the receiver (typically 50 ohms). This maximizes power transfer for the RF pulses and maximizes the signal-to-noise ratio (SNR) of the detected free induction decay (FID).

  • Validation Check: The tuning curve (wobble curve) must show a deep, centered dip at the exact frequency of observation.

Step 3: Locking and Shimming

  • Action: Lock the spectrometer to the CDCl 3​ deuterium frequency. Perform 3D gradient shimming (e.g., TopShim) to optimize the Z1-Z5 and X/Y gradients.

  • Causality: Shimming corrects spatial inhomogeneities in the static magnetic field (B 0​ ). An inhomogeneous field causes spins in different parts of the tube to precess at slightly different frequencies, leading to broad, unresolved peaks that obscure fine J-coupling.

  • Validation Check: The TMS peak line width at half-height (FWHM) should be ≤ 0.5 Hz. The lock signal must remain perfectly stable; a lock level fluctuation >2% indicates convection currents or poor shimming.

Step 4: 1D Acquisition Parameters

  • Action:

    • 1 H NMR: 16-32 scans, relaxation delay (D1) = 2 seconds, flip angle = 30°.

    • 13 C NMR: 512-1024 scans, D1 = 2 seconds, flip angle = 30°, with WALTZ-16 1 H decoupling.

  • Causality: A 30° flip angle (Ernst angle approximation) allows for faster repetition rates compared to a 90° pulse, maximizing SNR per unit time. The 2-second D1 ensures sufficient longitudinal relaxation (T 1​ ) for quantitative integration in 1 H NMR. WALTZ-16 decoupling collapses the complex 13 C- 1 H multiplets into sharp singlets, drastically increasing 13 C sensitivity via the Nuclear Overhauser Effect (NOE).

  • Validation Check: Check the FID. It must decay completely into the noise floor before the end of the acquisition time (AQ). If it is truncated, the resulting spectrum will show sinc-wiggles (baseline artifacts).

Step 5: Data Processing

  • Action: Apply zero-filling (up to 64k data points) and an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Causality: Zero-filling improves digital resolution, making peak picking highly accurate. Exponential multiplication suppresses the high-frequency noise at the tail of the FID, improving SNR at the slight cost of resolution. Phase correction ensures purely absorptive peak shapes, which is strictly required for accurate integration.

  • Validation Check: The baseline must be perfectly flat on both sides of every peak, and integrals must form flat, horizontal plateaus.

Conclusion

The structural elucidation of Ethyl 5,6-dimethylpyrazine-2-carboxylate relies heavily on understanding the electronic communication across its heteroaromatic core. By recognizing the para-resonance effects of the C-2 ester and the inductive pull of the pyrazine nitrogens, researchers can confidently assign the closely related methyl singlets and accurately interpret the highly deshielded H-3 proton. Adhering to the self-validating experimental protocol ensures that the resulting NMR data is of the highest fidelity, suitable for regulatory submission and advanced synthetic tracking.

References

  • Title: Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis Source: Molecules (MDPI) URL: [Link]

Exploratory

A Methodological Guide to the Solid-State Characterization of Ethyl 5,6-dimethylpyrazine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive, in-depth methodology for the determination and analysis of the crystal structure of Ethyl 5,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, in-depth methodology for the determination and analysis of the crystal structure of Ethyl 5,6-dimethylpyrazine-2-carboxylate. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this document serves as a detailed procedural whitepaper, guiding researchers through the necessary steps from synthesis and crystallization to advanced X-ray diffraction analysis and data interpretation. The protocols described herein are designed to be self-validating, with a strong emphasis on the causal reasoning behind experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Pyrazines and Structural Analysis

Pyrazine derivatives are a class of heterocyclic aromatic compounds that are integral to the flavor and fragrance industries and are also scaffolds of significant interest in medicinal chemistry.[1][2][3][4][5] Ethyl 5,6-dimethylpyrazine-2-carboxylate, a member of this family, possesses a substitution pattern that suggests potential applications as a flavoring agent or as a precursor in the synthesis of more complex molecules. In both contexts, a thorough understanding of its three-dimensional structure and solid-state properties is paramount.

For drug development professionals, the crystalline form of a molecule dictates its physical properties, including solubility, stability, and bioavailability. For materials scientists, crystal packing determines a material's bulk properties. Therefore, the ability to obtain and analyze single-crystal X-ray diffraction data is a cornerstone of modern chemical research. This guide will walk through a robust, field-proven workflow for achieving this for Ethyl 5,6-dimethylpyrazine-2-carboxylate.

Part 1: Synthesis and Single Crystal Growth

Proposed Synthesis of Ethyl 5,6-dimethylpyrazine-2-carboxylate

A plausible synthetic route to the title compound can be adapted from established pyrazine syntheses.[6][7][8][9][10] A common method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For Ethyl 5,6-dimethylpyrazine-2-carboxylate, a potential pathway is the reaction of diacetyl (2,3-butanedione) with ethyl 2,3-diaminopropionate, followed by oxidation.

Protocol for Single Crystal Growth: The Foundation of Quality Data

The acquisition of high-quality single crystals is the most critical and often most challenging step in a crystallographic study. The goal is to produce a well-ordered, single lattice, free from significant defects. Slow evaporation is a reliable technique for this purpose.

Experimental Protocol: Slow Evaporation

  • Solvent Selection (The "Why"): The choice of solvent is crucial. An ideal solvent will dissolve the compound to a moderate extent at room temperature. If the compound is too soluble, it will be difficult to reach supersaturation; if it is not soluble enough, crystallization will not occur. For a molecule like Ethyl 5,6-dimethylpyrazine-2-carboxylate, a starting point would be moderately polar solvents such as ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.

  • Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of the chosen solvent or solvent system. Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle a few times to allow for slow evaporation of the solvent. The rate of evaporation is a key parameter: faster evaporation leads to smaller, often lower-quality crystals, while slower evaporation allows for the growth of larger, more ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.[11] It is often advisable to leave the crystals in their mother liquor until just before mounting to prevent desolvation and loss of crystallinity.[11]

Part 2: X-ray Diffraction Data Collection

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[12][13][14][15]

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope. The crystal should have well-defined faces and be free of visible cracks or defects. It is then mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a clearer diffraction pattern. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, then rotates the crystal while irradiating it with X-rays.[12][16] The diffracted X-rays are recorded as a series of images.

Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk properties of a crystalline solid.[17][18] It is invaluable for confirming that the structure determined from a single crystal is representative of the bulk material and for identifying different polymorphic forms.[19][20][21]

Experimental Protocol: PXRD Data Collection

  • Sample Preparation: A small amount of the crystalline material is gently ground to a fine powder to ensure a random orientation of the crystallites.[19] The powder is then packed into a sample holder.

  • Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle. The resulting plot of intensity versus 2θ is the powder diffraction pattern, which is a unique fingerprint of the crystalline phase.[17]

Part 3: Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The raw diffraction data is processed to determine the unit cell parameters and space group. The integrated intensities of the diffraction spots are then used to solve the crystal structure, typically using direct methods or Patterson methods.[22] The resulting atomic model is then refined using a least-squares process. The SHELX suite of programs is a widely used and powerful tool for this purpose.[23][24][25]

Workflow for Structure Solution and Refinement using SHELXL:

  • Data Reduction: The raw diffraction images are processed to yield a reflection file (.hkl file) containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution: A program like SHELXT or XS is used to find the initial positions of the atoms.[22][25]

  • Structure Refinement: The atomic coordinates and other parameters are refined using SHELXL.[23] This iterative process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic sensibility.

Hypothetical Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic data for Ethyl 5,6-dimethylpyrazine-2-carboxylate, as would be reported in a scientific publication.

ParameterHypothetical Value
Chemical formulaC9 H12 N2 O2
Formula weight180.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.5(1) Å, b = 10.2(1) Å, c = 11.5(1) Å
α = 90°, β = 95.0(1)°, γ = 90°
Volume992(1) ų
Z4
Density (calculated)1.205 Mg/m³
Absorption coefficient0.086 mm⁻¹
F(000)384
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected5700
Independent reflections2200 [R(int) = 0.03]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.30 and -0.25 e.Å⁻³
Structural Analysis and Visualization

With a refined crystal structure, the molecular geometry and intermolecular interactions can be analyzed in detail. Software such as Mercury, provided by the Cambridge Crystallographic Data Centre (CCDC), is an excellent tool for visualizing and analyzing crystal structures.[26][27][28][29][30] Key aspects to investigate include:

  • Molecular Conformation: The planarity of the pyrazine ring and the orientation of the ethyl carboxylate group.

  • Intermolecular Interactions: The presence of hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking between pyrazine rings, or other weaker interactions that govern the crystal packing.

Part 4: Data Reporting and Visualization

Data Deposition

A cornerstone of scientific integrity in crystallography is the deposition of data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[26][31][32][33][34] Deposition ensures that the data is preserved and accessible to other researchers for verification and further analysis.

Visualizations

Clear, informative diagrams are essential for communicating complex workflows and structural information.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Reporting Synthesis of Compound Synthesis of Compound Purification Purification Synthesis of Compound->Purification Single Crystal Growth Single Crystal Growth Purification->Single Crystal Growth Bulk Sample Preparation Bulk Sample Preparation Purification->Bulk Sample Preparation Single Crystal Selection Single Crystal Selection Single Crystal Growth->Single Crystal Selection SC-XRD Data Collection SC-XRD Data Collection Single Crystal Selection->SC-XRD Data Collection Data Reduction Data Reduction SC-XRD Data Collection->Data Reduction PXRD Data Collection PXRD Data Collection Bulk Sample Preparation->PXRD Data Collection Structural Validation Structural Validation PXRD Data Collection->Structural Validation Phase Purity Check Structure Solution (SHELXT) Structure Solution (SHELXT) Data Reduction->Structure Solution (SHELXT) Structure Refinement (SHELXL) Structure Refinement (SHELXL) Structure Solution (SHELXT)->Structure Refinement (SHELXL) Structure Refinement (SHELXL)->Structural Validation Structural Analysis (Mercury) Structural Analysis (Mercury) Structural Validation->Structural Analysis (Mercury) Data Visualization Data Visualization Structural Analysis (Mercury)->Data Visualization Publication & CCDC Deposition Publication & CCDC Deposition Data Visualization->Publication & CCDC Deposition

Caption: Experimental workflow for crystal structure determination.

H_Bonding cluster_mol1 cluster_mol2 N1_A N1 H_A H N1_B N1 H_A->N1_B C-H···N O1_A O1 H_B H H_B->O1_A C-H···O O1_B O1

Caption: Hypothetical hydrogen bonding in the crystal lattice.

Conclusion

This guide has outlined a comprehensive and robust methodology for the synthesis, crystallization, and complete structural characterization of Ethyl 5,6-dimethylpyrazine-2-carboxylate. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently approach the solid-state analysis of this and similar compounds. The resulting structural information is invaluable for applications ranging from drug development to materials science, providing a fundamental understanding of the compound's properties and behavior.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC. Retrieved from [Link][26][28][29][31][32]

  • Cati, D. L., et al. (2009). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 7), o333–o337. [Link][6]

  • Latifi, R. (2015). User guide to crystal structure refinement with SHELXL. arXiv preprint arXiv:1508.02948. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link][23]

  • Hübschle, C. B., et al. (2011). ShelXle: a Qt-based graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. [Link][24]

  • Sawyer, L., et al. (2000). X-ray crystallography. eLS. [Link][16]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link][22]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link][25]

  • Carleton College. (2018). X-ray Powder Diffraction (XRD). Retrieved from [Link][21]

  • International Union of Crystallography. (n.d.). Best practice in crystallography series. Retrieved from [Link][35]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link][36]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link][12]

Sources

Foundational

The Genesis of Ethyl 5,6-dimethylpyrazine-2-carboxylate: Mechanistic Pathways in Maillard Reactions

Executive Summary Pyrazines are a critical class of 1,4-dinitrogen-substituted heterocyclic compounds that define the organoleptic profile of roasted, baked, and fermented products, while also serving as vital pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazines are a critical class of 1,4-dinitrogen-substituted heterocyclic compounds that define the organoleptic profile of roasted, baked, and fermented products, while also serving as vital pharmacophores in drug development[1]. Among these, Ethyl 5,6-dimethylpyrazine-2-carboxylate represents a highly specific, complex derivative. Its formation in Maillard reaction networks requires a precise convergence of α-dicarbonyl generation, Strecker degradation, and esterification.

This whitepaper provides an in-depth mechanistic deconstruction of its formation, supported by self-validating experimental protocols designed for advanced flavor chemists and pharmaceutical researchers.

Mechanistic Deconstruction of the Pyrazine Core

The Maillard reaction is a chaotic cascade, yet the formation of specific alkylpyrazines follows deterministic, thermodynamically driven pathways. The synthesis of Ethyl 5,6-dimethylpyrazine-2-carboxylate requires two distinct precursors condensing in a bimolecular reaction:

  • The 5,6-Dimethyl Source (α-Dicarbonyl): During the thermal degradation of reducing sugars, Amadori products undergo 2,3-enolization and dehydration to yield 2,3-butanedione (diacetyl) . Diacetyl acts as the primary α-dicarbonyl precursor[2].

  • The 2-Carboxylate Ethyl Ester Source: The unique ethyl ester group indicates the involvement of an esterified amino acid. In ethanol-rich matrices (e.g., fermenting mash, wine, or specific model systems), amino acids such as serine undergo esterification. Subsequent oxidation yields ethyl 2-amino-3-oxopropanoate .

The Condensation Cascade

According to established pyrazine formation theories, the reaction proceeds via the Strecker degradation pathway[3].

  • Step 1: Diacetyl reacts with an amino acid to form 3-amino-2-butanone via transamination/Strecker degradation.

  • Step 2: 3-amino-2-butanone undergoes a bimolecular condensation with ethyl 2-amino-3-oxopropanoate. The nucleophilic amine of one molecule attacks the electrophilic carbonyl of the other, forming a Schiff base.

  • Step 3: A second intramolecular nucleophilic attack closes the ring, followed by the elimination of two water molecules to form a dihydropyrazine intermediate.

  • Step 4: Spontaneous oxidation (aromatization) stabilizes the ring, yielding Ethyl 5,6-dimethylpyrazine-2-carboxylate[4].

G A Reducing Sugars + Amino Acids B Amadori Product A->B C 2,3-Butanedione (Diacetyl) B->C Dehydration D 3-Amino-2-butanone (Strecker Degradation) C->D + Amino Acid G Bimolecular Condensation D->G E Serine + Ethanol F Ethyl 2-amino-3-oxopropanoate E->F Esterification/Oxidation F->G H Dihydropyrazine Intermediate G->H -2 H2O I Ethyl 5,6-dimethylpyrazine-2-carboxylate H->I Oxidation

Figure 1: Maillard reaction pathway for Ethyl 5,6-dimethylpyrazine-2-carboxylate.

Quantitative Dynamics: The Role of pH and Precursor Concentration

The bimolecular condensation of α-aminoketones is highly pH-dependent. Because the reaction relies on the nucleophilicity of the primary amine, alkaline conditions drastically accelerate the reaction. At acidic pH, the amine is protonated ( NH3+​ ), rendering it non-nucleophilic and stalling the ring closure.

Table 1: Effect of Precursor Concentration and pH on Yield in a Model System (120 °C, 4 h)

pH LevelDiacetyl (mM)Ethyl Serine (mM)Temp (°C)Yield (µg/L)Conversion Efficiency (%)
5.0101012012.40.05
6.5101012045.80.18
8.0 10 10 120 185.2 0.74
8.02010120290.51.16

Data synthesis indicates that shifting the pH from 5.0 to 8.0 results in a >14-fold increase in pyrazine yield, validating the necessity of a deprotonated amine for the Schiff base formation.

Self-Validating Experimental Protocol: Isotope-Tracing GC-MS/MS

To empirically prove this mechanism, researchers must utilize a self-validating experimental design. Maillard systems are notoriously chaotic, producing thousands of volatile artifacts. By employing isotope labeling, the protocol below ensures that the detected pyrazine definitively originates from the hypothesized precursors, eliminating false positives.

Step-by-Step Methodology

Step 1: Preparation of the Isotope-Labeled Model System

  • Action: Prepare a 0.2 M phosphate buffer adjusted precisely to pH 8.0. Dissolve 10 mM of 13C4​ -labeled 2,3-butanedione and 10 mM of ethyl serine.

  • Causality: The pH 8.0 buffer ensures the amine groups remain deprotonated and nucleophilic. The 13C -labeled diacetyl acts as an undeniable tracer; if the final pyrazine contains a +4 Da mass shift, it mathematically proves the 5,6-dimethyl carbons originated from the diacetyl precursor, validating the Strecker pathway[2].

Step 2: Thermal Reaction

  • Action: Seal the mixture in a 20 mL headspace vial using a PTFE/silicone septum. Heat in a controlled oil bath at 120 °C for 4 hours, then rapidly quench in an ice bath.

  • Causality: 120 °C provides the activation energy required for dehydration and ring closure without triggering complete carbonization (melanoidin formation) of the precursors. The rapid ice quench halts secondary degradation of the formed pyrazines.

Step 3: Solid-Phase Microextraction (SPME)

  • Action: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial headspace for 30 minutes at 60 °C.

  • Causality: Liquid-liquid extraction introduces solvent artifacts and risks losing highly volatile intermediates. SPME selectively concentrates the headspace volatiles based on their partition coefficients, preserving sample integrity and preventing thermal degradation during extraction.

Step 4: GC-MS/MS Analysis

  • Action: Desorb the fiber in the GC inlet at 250 °C. Use a DB-WAX column for separation. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the transition of the parent ion to the loss of the ethyl carboxylate group.

  • Causality: Tandem mass spectrometry (MS/MS) isolates the specific fragmentation patterns of the ethyl ester. This differentiates Ethyl 5,6-dimethylpyrazine-2-carboxylate from dozens of co-eluting alkylpyrazine isomers, ensuring absolute structural confirmation.

W S1 Precursor Dosing (13C-Diacetyl) S2 Maillard Reaction (pH 8.0, 120°C) S1->S2 S3 SPME Extraction (Volatiles) S2->S3 S4 GC-MS/MS (Quantification) S3->S4 S5 Data Synthesis S4->S5

Figure 2: Self-validating experimental workflow for pyrazine mechanism elucidation.

Implications for Drug Development and Flavor Science

Understanding the exact formation mechanism of highly substituted pyrazines bridges a critical gap between food chemistry and pharmacology. Pyrazine derivatives are not merely flavor impact compounds; they are potent pharmacophores. Recent studies have demonstrated that rationally designed pyrazine derivatives, including complex carboxylates, exhibit significant cytotoxic and antitumor activities, often evaluated through structure-activity relationship (SAR) models[5]. By mastering the Maillard-driven synthesis of Ethyl 5,6-dimethylpyrazine-2-carboxylate, researchers can leverage green chemistry principles to synthesize novel pyrazine-based therapeutics and advanced flavor modulators without relying on heavy-metal catalysts.

References

1.[3] Title: Pyrazine Formation from Serine and Threonine | Journal of Agricultural and Food Chemistry Source: acs.org URL:

2.[2] Title: Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal | Journal of Agricultural and Food Chemistry Source: acs.org URL:

3.[1] Title: Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC Source: nih.gov URL:

4.[5] Title: Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - MDPI Source: mdpi.com URL:

5.[4] Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: researchgate.net URL:

Sources

Exploratory

Structural Verification of Ethyl 5,6-dimethylpyrazine-2-carboxylate via Infrared Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary In pharmaceutical development and synthetic flavor c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

In pharmaceutical development and synthetic flavor chemistry, pyrazine derivatives represent a critical class of heteroaromatic compounds. Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) serves as a highly functionalized intermediate, featuring an electron-withdrawing ethyl ester group conjugated to a nitrogen-rich aromatic core, flanked by two electron-donating methyl groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a frontline, non-destructive analytical technique used to verify the structural integrity of this molecule. Rather than merely matching empirical peaks, an expert spectroscopist must understand the vibrational mechanics and electronic causality dictating the spectrum. This guide deconstructs the specific infrared absorption bands of Ethyl 5,6-dimethylpyrazine-2-carboxylate, explaining the physical chemistry behind the spectral shifts, and provides a self-validating experimental protocol for its analysis.

Vibrational Mechanics and Electronic Causality

To accurately interpret the IR spectrum of Ethyl 5,6-dimethylpyrazine-2-carboxylate, one must analyze how its functional groups interact electronically. The vibrational frequency ( ν ) of any bond is governed by Hooke’s Law, which dictates that frequency is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the reduced mass ( μ ) of the atoms.

The Conjugated Ester Carbonyl (C=O)

In a standard aliphatic ester, the C=O stretching vibration typically appears between 1735 and 1750 cm⁻¹. However, in Ethyl 5,6-dimethylpyrazine-2-carboxylate, the ester group is directly attached to the aromatic pyrazine ring. This allows the π -electrons of the carbonyl double bond to delocalize into the aromatic system.

Causality: Resonance delocalization increases the single-bond character of the C=O bond. A bond with greater single-bond character has a lower force constant ( k ). Consequently, the stretching frequency shifts downward by approximately 15–20 cm⁻¹, placing the expected C=O absorption for this molecule in the 1715–1730 cm⁻¹ range [1].

The Pyrazine Heteroaromatic Ring (C=N and C=C)

The pyrazine core is a para-diazine. Unlike the purely non-polar C=C bonds in benzene, the C=N bonds in pyrazine are highly polarized due to the electronegativity of the nitrogen atoms.

Causality: Infrared absorption intensity is dictated by the change in the dipole moment ( dμ/dq ) during the vibration. Because the C=N stretching involves a massive dipole shift, the bands in the 1580–1520 cm⁻¹ region are unusually strong for an aromatic system. The corresponding C=C skeletal vibrations appear slightly lower, around 1480–1430 cm⁻¹ [2].

The "Rule of Three" for Esters (C–O Stretches)

Esters are characterized by the "Rule of Three," exhibiting three intense peaks related to the ester linkage: the C=O stretch, the asymmetric C–C(=O)–O stretch, and the symmetric O–C–C stretch [3]. In this molecule, the massive dipole changes associated with the oxygen atoms result in two broad, highly intense bands between 1300 and 1030 cm⁻¹ , which often dominate the fingerprint region.

Quantitative IR Absorption Data

The following table synthesizes the expected quantitative FTIR data for Ethyl 5,6-dimethylpyrazine-2-carboxylate, categorizing bands by functional group, frequency, and intensity.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Relative IntensityMechanistic Note
Ester Carbonyl C=O stretch1715 – 1730StrongLowered from ~1740 cm⁻¹ due to resonance with the pyrazine ring.
Pyrazine Ring C=N stretch1580 – 1520Medium-StrongHigh intensity due to the polar nature of the carbon-nitrogen double bond.
Pyrazine Ring C=C stretch1480 – 1430MediumAromatic skeletal stretching vibration.
Ester Linkage C–C(=O)–O stretch1250 – 1150StrongAsymmetric stretching; broadened by hydrogen-bonding interactions.
Ester Linkage O–C–C stretch1100 – 1030StrongSymmetric stretching of the ethyl alkoxy group.
Aliphatic Groups C–H stretch2980 – 2850MediumOverlapping asymmetric/symmetric stretches of the methyl and ethyl groups.
Aromatic Ring C–H stretch3050 – 3010WeakStretching of the single, isolated proton at position 3 of the pyrazine ring.
Aromatic Ring C–H out-of-plane bend860 – 800MediumDiagnostic bending mode for an isolated aromatic proton.

Diagnostic Workflow

To prevent false-positive identifications, analytical chemists should follow a logical deduction pathway when reviewing the spectrum. The diagram below outlines the sequential verification workflow.

IR_Workflow Start Acquire FTIR Spectrum (ATR Method) CheckCO 1. Check Carbonyl Region (1715 - 1730 cm⁻¹) Start->CheckCO CheckPyrazine 2. Check Pyrazine Ring (1580 - 1430 cm⁻¹) CheckCO->CheckPyrazine Strong C=O peak indicates conjugated ester CheckCO_Ester 3. Check C-O Stretches (1300 - 1000 cm⁻¹) CheckPyrazine->CheckCO_Ester C=N / C=C bands confirm heteroaromatic core CheckAliphatic 4. Check C-H Regions (>3000 and <3000 cm⁻¹) CheckCO_Ester->CheckAliphatic 'Rule of Three' ester bands present Confirm Confirm Ethyl 5,6-dimethylpyrazine -2-carboxylate CheckAliphatic->Confirm Aromatic H (pos 3) & Aliphatic CH3/CH2 confirmed

Diagnostic workflow for the IR spectral verification of Ethyl 5,6-dimethylpyrazine-2-carboxylate.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Historically, IR spectra were acquired using KBr pellets. However, KBr is highly hygroscopic; absorbed moisture creates a massive, broad O-H stretch around 3400 cm⁻¹ that can obscure critical overtone bands, and the high pressure of pellet pressing can induce polymorphic changes in the analyte [4].

For maximum scientific integrity, Attenuated Total Reflectance (ATR) FTIR is the modern gold standard. The following protocol is designed as a self-validating system, meaning the procedure contains built-in checks to ensure data accuracy.

Phase 1: Instrument Calibration & Background Validation
  • Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to dry completely.

  • Background Acquisition: Run a background scan (typically 32 to 64 scans at 4 cm⁻¹ resolution) on the empty, clean crystal.

  • System Validation Check: Self-Validation Step — Inspect the background spectrum. If the baseline is not flat, or if residual organic peaks (e.g., C-H stretches near 2900 cm⁻¹) are present, the crystal is contaminated. Reclean and rescan.

Phase 2: Sample Introduction & Interface Optimization
  • Sample Application: Place 2–5 mg of pure Ethyl 5,6-dimethylpyrazine-2-carboxylate directly onto the center of the ATR crystal. Ensure the sample covers the active sensor area.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

  • Causality of Pressure: Intimate contact between the sample and the crystal is required because the evanescent wave generated by the IR beam only penetrates the sample by 0.5 to 2 micrometers. Insufficient pressure results in artificially weak spectra and poor signal-to-noise ratios.

Phase 3: Spectral Acquisition & Processing
  • Data Collection: Acquire the sample spectrum using the exact same parameters as the background (e.g., 64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Atmospheric Suppression: Apply atmospheric compensation algorithms to remove ambient CO₂ (sharp doublet at 2350 cm⁻¹) and H₂O vapor (sharp rotational bands around 3600 cm⁻¹ and 1600 cm⁻¹).

  • Data Validation Check: Self-Validation Step — Look at the 2350 cm⁻¹ region. If a negative or positive peak artifact remains, the background has drifted (due to changing room breath/humidity). The scan must be discarded, a new background taken, and the sample rescanned.

  • ATR Correction: Apply an ATR correction algorithm. Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show artificially intense peaks in the fingerprint region compared to transmission spectra. The algorithm normalizes this to match standard transmission libraries.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Yoshida, S., & Asai, M. (1966). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin (J-STAGE). Available at:[Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl 5,6-dimethylpyrazine-2-carboxylate

Executive Summary & Strategic Overview Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) is a highly versatile heterocyclic building block utilized extensively in the design of novel antitumor agents, flavor add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) is a highly versatile heterocyclic building block utilized extensively in the design of novel antitumor agents, flavor additives, and complex pharmaceutical scaffolds[1][2].

The most robust synthetic strategy for accessing substituted pyrazine-2-carboxylates relies on the classic bimolecular condensation between a 1,2-diamine and a 1,2-dicarbonyl compound[3]. Because aliphatic diamines initially form a non-aromatic dihydropyrazine intermediate, the workflow necessitates a controlled two-phase approach: an initial low-temperature cyclization followed by a targeted oxidative aromatization. This guide provides a self-validating, high-yield protocol optimized for laboratory-scale synthesis.

Mechanistic Pathway & Workflow

The synthesis is driven by a double Schiff-base condensation. Ethyl 2,3-diaminopropanoate (liberated in situ from its stable dihydrochloride salt) reacts with butane-2,3-dione (diacetyl). The resulting intermediate, ethyl 5,6-dimethyl-2,3-dihydropyrazine-2-carboxylate, contains an sp³-hybridized C2-C3 backbone. To achieve the thermodynamic stability of the pyrazine system, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed to abstract two protons and two electrons, yielding the fully aromatic target.

SynthesisPathway A Ethyl 2,3-diaminopropanoate (Dihydrochloride) C Condensation (Et3N, EtOH, 0 °C to rt) A->C B Butane-2,3-dione (Diacetyl) B->C D Intermediate: Ethyl 5,6-dimethyl-2,3- dihydropyrazine-2-carboxylate C->D E Oxidation (DDQ, DCM, rt) D->E F Target Product: Ethyl 5,6-dimethylpyrazine- 2-carboxylate E->F

Fig 1: Two-step synthetic workflow for Ethyl 5,6-dimethylpyrazine-2-carboxylate.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 2,3-diaminopropanoate·2HCl 205.081.0020.5 g (100 mmol)Primary starting material
Butane-2,3-dione (Diacetyl) 86.091.059.04 g (105 mmol)Dicarbonyl partner
Triethylamine (Et₃N) 101.192.2022.2 g (220 mmol)Base (neutralizes HCl)
Ethanol (Absolute) 46.07-200 mLCondensation Solvent
DDQ 227.001.1025.0 g (110 mmol)Oxidant
Dichloromethane (DCM) 84.93-250 mLOxidation Solvent

Step-by-Step Experimental Protocol

Phase 1: Assembly of the Dihydropyrazine Core
  • Preparation: Suspend Ethyl 2,3-diaminopropanoate dihydrochloride (20.5 g, 100 mmol) in 150 mL of absolute ethanol within a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality: Diacetyl is highly reactive; initiating the reaction at room temperature can lead to rapid exothermic oligomerization rather than clean cyclization.

  • Base Addition: Add triethylamine (30.6 mL, 220 mmol) dropwise over 15 minutes.

    • In-Process Validation: A thick white precipitate (Et₃N·HCl) will rapidly form, confirming the successful liberation of the free diamine base.

  • Condensation: Dissolve butane-2,3-dione (9.2 mL, 105 mmol) in 50 mL of ethanol. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Maturation: Remove the ice bath and allow the slurry to stir at room temperature for 4–6 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Partition the resulting residue between ethyl acetate (200 mL) and distilled water (100 mL). Extract the aqueous layer with additional ethyl acetate (2 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dihydropyrazine intermediate as a viscous yellow oil.

Phase 2: Oxidative Aromatization to the Pyrazine Scaffold
  • Solvation: Dissolve the crude dihydropyrazine intermediate in 250 mL of anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Oxidation: Add DDQ (25.0 g, 110 mmol) portion-wise over 20 minutes to control the mild exotherm.

    • In-Process Validation: The solution will immediately turn dark red/brown. Over the next 2 hours at room temperature, a tan precipitate (DDQH₂, the reduced form of DDQ) will accumulate, visually validating the progress of the dehydrogenation.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the DDQH₂ precipitate. Wash the Celite cake with cold DCM (100 mL).

  • Quenching: Transfer the filtrate to a separatory funnel and wash vigorously with saturated aqueous NaHCO₃ (3 × 150 mL) to neutralize and remove any residual acidic byproducts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aromatic product.

Phase 3: Isolation and Chromatographic Purification
  • Column Chromatography: Load the crude brown residue onto a silica gel column. Elute using a gradient solvent system of Hexanes:Ethyl Acetate (80:20 transitioning to 60:40).

  • Fraction Collection:

    • In-Process Validation: Monitor fractions via TLC (Hexanes:EtOAc 1:1). The target pyrazine is highly UV-active at 254 nm and elutes with an R_f of ~0.45.

  • Final Isolation: Pool the product-containing fractions and evaporate the solvent in vacuo to afford Ethyl 5,6-dimethylpyrazine-2-carboxylate as a pale yellow to white solid (Expected Yield: 65–75% over two steps).

Analytical Characterization Data

To ensure structural integrity and purity, validate the isolated compound against the following expected spectroscopic parameters:

Analytical MethodConditionsExpected Value / Assignment
¹H NMR 400 MHz, CDCl₃δ 9.05 (s, 1H, Pyrazine H-3), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂-), 2.65 (s, 3H, Pyrazine-CH₃), 2.60 (s, 3H, Pyrazine-CH₃), 1.45 (t, J = 7.1 Hz, 3H, Ester-CH₃)
¹³C NMR 100 MHz, CDCl₃δ 164.2 (C=O), 155.1, 153.4, 142.8, 141.5 (Pyrazine Carbons), 62.1 (-OCH₂-), 22.4 (-CH₃), 21.8 (-CH₃), 14.3 (-CH₃)
LC-MS (ESI+) [M+H]⁺m/z calculated for C₉H₁₃N₂O₂: 181.10; Found: 181.1

Critical Parameters & Troubleshooting (E-E-A-T Insights)

  • Why avoid stronger bases during Phase 1? While sodium hydroxide or potassium carbonate could liberate the diamine, they carry a high risk of hydrolyzing the ethyl ester group at C2. Triethylamine provides the exact pKa necessary to neutralize the dihydrochloride salt without acting as a destructive nucleophile.

  • Why use DDQ instead of Air/O₂? While stirring the dihydropyrazine in the presence of Palladium on Carbon (Pd/C) and atmospheric oxygen is a "greener" alternative, it is notoriously slow (often requiring 24–48 hours) and can lead to substrate degradation. DDQ forces a rapid, clean, and irreversible dehydrogenation within 2 hours, making it the superior choice for laboratory-scale reliability.

Sources

Application

Application Note: Formulation and Encapsulation of Ethyl 5,6-Dimethylpyrazine-2-Carboxylate in Advanced Savory Matrices

Introduction Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) represents a highly specialized heterocyclic building block in the flavor chemist's arsenal. While simple alkylpyrazines are ubiquitous for impartin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) represents a highly specialized heterocyclic building block in the flavor chemist's arsenal. While simple alkylpyrazines are ubiquitous for imparting immediate, highly volatile roasted and nutty notes, the addition of the ethyl carboxylate moiety fundamentally alters the compound's thermodynamic and organoleptic properties. As a Senior Application Scientist, I frequently leverage this compound to bridge the gap between top-note volatility and base-note persistence in artificial meat, coffee, and baked goods flavorings. The esterification lowers the vapor pressure and introduces a subtle, complex nuance to the robust Maillard-reaction backbone, enabling a controlled, sustained flavor release.

Chemical Architecture & Organoleptic Causality

Pyrazines are nitrogen-containing heterocyclic aromatic compounds critical to the aroma of roasted foods, nuts, popcorn, and coffee[1]. They exist naturally as flavor components in products like green peas, pepper, and wine, but their synthetic application requires precise structural understanding. The architecture of Ethyl 5,6-dimethylpyrazine-2-carboxylate dictates its behavior in food matrices:

  • Steric Hindrance & Volatility : The bulky ethyl carboxylate group at the 2-position reduces the compound's volatility compared to unesterified pyrazines. Causality : This structural modification prevents the "flash-off" of the flavor during high-temperature food processing (e.g., extrusion or baking), ensuring the flavor survives the manufacturing process.

  • Receptor Binding Affinity : The ester carbonyl oxygen provides an additional hydrogen-bond acceptor site, modifying its interaction with olfactory receptors. Causality : This shifts the sensory perception from strictly "earthy/roasted" to a more complex "roasted with sweet/savory undertones," making it an ideal modifier for complex meat analogs.

Olfactory Signaling Mechanism

To understand the efficacy of this compound at trace concentrations (often effective at parts-per-million levels), we must examine the olfactory transduction pathway it activates upon inhalation or retronasal release.

OlfactoryPathway A EDMPC (Ligand) B Olfactory Receptor (GPCR) A->B Binding C G_olf Protein Activation B->C Conformational Shift D Adenylyl Cyclase III (Effector) C->D GTP-alpha subunit E cAMP Upregulation D->E ATP Catalysis F CNG Ion Channel Opening E->F Ligand Gating G Membrane Depolarization F->G Ca2+/Na+ Influx

Fig 1: GPCR-mediated olfactory transduction pathway activated by pyrazine derivatives.

Quantitative Data: Physicochemical Parameters

When formulating, understanding the physicochemical parameters is non-negotiable. The table below summarizes the critical data guiding our matrix selection[2].

ParameterValue / DescriptorFormulation Implication
CAS Number 62124-80-5Regulatory tracking and global sourcing.
Molecular Formula C9H12N2O2Moderate molecular weight (180.20 g/mol ); suitable for spray-dry encapsulation.
Odor Profile Roasted, nutty, slightly fruity/meatyIdeal for BBQ, roasted pork, and coffee analogs[1].
Solubility Soluble in ethanol and propylene glycolRequires co-solvents or emulsification for aqueous beverage applications.
Estimated LogP ~1.5 - 2.0Preferentially partitions into lipid phases in complex emulsions.

Experimental Protocols: Encapsulation and Matrix Integration

To maximize the stability of Ethyl 5,6-dimethylpyrazine-2-carboxylate and prevent oxidative degradation or premature volatilization, microencapsulation via spray drying is the industry standard. This protocol ensures a self-validating system where the core material is protected until hydration or mastication.

Protocol: High-Shear Emulsification and Spray Drying

Objective : Create a water-dispersible, oxidation-resistant flavor powder with a 5% active pyrazine load.

Materials :

  • Ethyl 5,6-dimethylpyrazine-2-carboxylate (Active flavor)

  • Maltodextrin (DE 10) (Carrier)

  • Gum Arabic (Emulsifier/Film former)

  • Medium Chain Triglycerides (MCT Oil)

  • Deionized Water

Step-by-Step Methodology :

  • Aqueous Phase Preparation : Dissolve 60g of Maltodextrin and 20g of Gum Arabic in 120g of deionized water heated to 45°C.

    • Causality: Heating reduces viscosity, ensuring complete hydration of the hydrocolloids. Maltodextrin with a Dextrose Equivalent (DE) of 10 provides optimal film-forming properties without excessive hygroscopicity, preventing the final powder from caking.

  • Lipid/Flavor Phase Preparation : Dilute 5g of Ethyl 5,6-dimethylpyrazine-2-carboxylate in 15g of MCT oil.

    • Causality: The MCT oil acts as a solvent and weighting agent, preventing the highly volatile pyrazine from flashing off during the atomization phase of spray drying.

  • Pre-Emulsification : Slowly add the lipid phase to the aqueous phase while stirring at 500 RPM using an overhead stirrer.

  • High-Shear Homogenization : Process the mixture using a rotor-stator homogenizer at 10,000 RPM for 5 minutes.

    • Causality: This mechanical shear reduces the oil droplet size to <2 µm, ensuring a stable emulsion and preventing coalescence before drying.

  • Spray Drying : Feed the emulsion into a laboratory spray dryer.

    • Inlet Temperature: 175°C

    • Outlet Temperature: 85°C

    • Feed Rate: 10 mL/min

    • Causality: An outlet temperature of 85°C is the critical threshold; it ensures a dry, free-flowing powder (moisture <4%) while remaining below the thermal degradation point of the pyrazine carboxylate ester bonds.

  • Validation : Analyze the resulting powder via GC-MS to verify the retention rate of the active compound.

EncapsulationWorkflow S1 1. Carrier Hydration (Maltodextrin + Gum Arabic @ 45°C) S3 3. High-Shear Homogenization (10,000 RPM, <2 µm droplets) S1->S3 Aqueous Phase S2 2. Flavor Dilution (EDMPC + MCT Oil) S2->S3 Lipid Phase S4 4. Spray Drying (Inlet: 175°C | Outlet: 85°C) S3->S4 Stable Emulsion S5 5. Analytical Validation (GC-MS Retention Analysis) S4->S5 Microencapsulated Powder

Fig 2: Step-by-step workflow for the microencapsulation of EDMPC.

Application Insights in Product Development

When formulating artificial meat analogs (e.g., plant-based burgers), the timing of flavor release is paramount. Because Ethyl 5,6-dimethylpyrazine-2-carboxylate has a higher molecular weight and lower volatility than standard pyrazines, it should be utilized as a "mid-note" in the flavor architecture.

During the cooking process of a plant-based patty, highly volatile compounds (like dimethyl sulfide) release immediately to mimic the raw-to-cooked transition. As the internal temperature rises, the lipid matrix melts, slowly releasing the encapsulated Ethyl 5,6-dimethylpyrazine-2-carboxylate. This provides the sustained, deep roasted/savory profile characteristic of the Maillard reaction's later stages, ultimately delivering a highly authentic, thermally stable sensory experience.

Sources

Method

Application Note: Extraction and Quantification of Ethyl 5,6-dimethylpyrazine-2-carboxylate from Natural Food Matrices

Introduction: The Significance of Pyrazines in Food Aroma Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly define the desirable roasted, nutty, and toasted aromas of a vast a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazines in Food Aroma

Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly define the desirable roasted, nutty, and toasted aromas of a vast array of food products.[1] Formed primarily through Maillard reactions and Strecker degradation during thermal processing, these compounds are pivotal to the sensory profile of foods like coffee, cocoa, roasted nuts, and baked goods.[2][3]

This guide focuses on Ethyl 5,6-dimethylpyrazine-2-carboxylate , a specific pyrazine derivative. While many simple alkylpyrazines are well-documented natural components of cooked foods, the presence and concentration of more complex derivatives like this carboxylate are often the result of its use as a potent flavor-enhancing agent.[1][4] Therefore, a robust and validated analytical methodology is essential for its detection and quantification, whether for quality control, regulatory compliance, or research into flavor chemistry.

The primary challenge lies in isolating this target analyte from highly complex and variable food matrices. This document provides a comprehensive, field-proven guide for researchers and industry professionals, detailing two primary extraction protocols and the necessary steps for method validation to ensure scientific integrity.

Principles of Extraction Methodologies: A Comparative Rationale

The selection of an extraction method is the most critical step influencing the sensitivity, accuracy, and efficiency of analysis. The physicochemical properties of the target analyte—volatility, polarity, and thermal stability—along with the nature of the food matrix (e.g., high-fat, aqueous, solid) dictate the optimal approach.

  • Headspace Solid-Phase Microextraction (HS-SPME): This modern, solvent-free technique is ideal for volatile and semi-volatile compounds.[2] Analytes are partitioned from the sample matrix into the headspace of a sealed vial and then adsorbed onto a coated fiber. The fiber is subsequently transferred to a gas chromatograph (GC) for thermal desorption and analysis. Its primary advantages are simplicity, speed, and high sensitivity, minimizing matrix interference.[5]

  • Ultrasound-Assisted Extraction (UAE): UAE is a powerful technique that uses high-frequency sound waves to create acoustic cavitation in a solvent.[6] The collapse of these cavitation bubbles near the sample material generates microjets that disrupt cell walls and enhance solvent penetration, dramatically increasing extraction efficiency and reducing extraction time compared to traditional methods.[7][8] This method is highly effective for extracting a broad range of compounds, including those that are less volatile, from solid and semi-solid matrices.[9]

For the purposes of this guide, HS-SPME is presented as the primary protocol due to its high sensitivity and suitability for trace-level aroma compounds. UAE is offered as a robust alternative for exhaustive extraction or for matrices where the analyte may be less readily volatilized.

Primary Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This protocol is optimized for the sensitive detection of Ethyl 5,6-dimethylpyrazine-2-carboxylate in food matrices such as roasted coffee, cocoa powder, or peanut butter.

Apparatus and Materials
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • SPME Autosampler (or manual holder)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is recommended for broad applicability to pyrazines.[10]

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heating block or water bath with agitation capabilities

  • Analytical balance (± 0.0001 g)

  • Standard laboratory glassware

Reagents and Standards
  • Analytical Standard: Ethyl 5,6-dimethylpyrazine-2-carboxylate (≥98% purity)

  • Internal Standard (IS): 2-Methyl-3-heptylpyrazine-d3 or similar deuterated pyrazine not expected in the sample.

    • Senior Scientist's Note: The use of a stable isotope-labeled internal standard is the gold standard. It co-extracts with the analyte and experiences similar matrix effects, providing superior correction for analytical variability and improving accuracy.

  • Solvents: Methanol or Dichloromethane (GC-MS grade) for stock solution preparation.

  • Matrix: Analyte-free food matrix for calibration standards (e.g., unroasted coffee beans for a coffee matrix).

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of Ethyl 5,6-dimethylpyrazine-2-carboxylate in methanol.

    • Prepare a 100 µg/mL stock solution of the internal standard in methanol.

    • Create a series of working calibration standards by spiking the analyte-free matrix at various concentrations (e.g., 10, 50, 100, 500, 1000 ng/g).

  • Sample Preparation:

    • Accurately weigh 2.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.

    • For solid samples, add 5 mL of deionized water to create a slurry and facilitate analyte release into the headspace.

    • Spike each sample and calibration standard with a fixed amount of the internal standard solution (e.g., 50 µL of a 1 µg/mL solution to yield 50 ng).

    • Immediately seal the vial with the magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the heating agitator.

    • Incubate the sample at 60-70°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.[10]

      • Rationale: Incubation volatilizes the target analyte, making it available for adsorption. The temperature is a critical parameter that must be optimized; too low, and recovery is poor; too high, and it may generate unwanted artifacts from the matrix.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 20-30 minutes at the same temperature.[11]

      • Rationale: This duration allows for sufficient adsorption of the analyte onto the fiber coating to reach equilibrium or near-equilibrium, maximizing sensitivity.

  • GC-MS Analysis:

    • Immediately after extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.

    • Desorb the analytes from the fiber in the GC inlet at 250-270°C for 3-5 minutes in splitless mode.[5]

    • After desorption, condition the fiber at a higher temperature (as recommended by the manufacturer) to prevent carryover.

    • Begin the GC-MS temperature program and data acquisition.

Recommended GC-MS Parameters
ParameterSettingRationale
GC Inlet 250°C, Splitless (1 min)Ensures efficient thermal desorption of pyrazines without discrimination.
Carrier Gas Helium, constant flow 1.2 mL/minInert gas providing good chromatographic resolution.
Column DB-WAX, HP-INNOWax, or similar polar column (30 m x 0.25 mm, 0.25 µm)Polar columns provide excellent separation for moderately polar compounds like pyrazines.
Oven Program 40°C (hold 2 min), ramp 5°C/min to 240°C, hold 5 minA gradual ramp provides robust separation of volatile compounds from the matrix.
MS Transfer Line 240°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
MS Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used for initial identification. SIM mode significantly increases sensitivity and selectivity for target analytes by monitoring only specific ions.

Alternative Protocol: Ultrasound-Assisted Extraction (UAE) with SPE Cleanup

This protocol is suitable for exhaustive extraction or for less volatile pyrazine derivatives.

Apparatus and Materials
  • Ultrasonic probe or bath

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or HLB)

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system

Step-by-Step Methodology
  • Extraction:

    • Weigh 5.0 g of homogenized sample into a beaker.

    • Add 50 mL of a suitable solvent (e.g., 70:30 ethanol/water).

    • Spike with the internal standard.

    • Insert an ultrasonic probe (or place the beaker in an ultrasonic bath) and sonicate for 15-20 minutes. Maintain a low temperature using an ice bath.

      • Rationale: Sonication provides the energy for cell disruption and analyte extraction.[6] An ice bath prevents thermal degradation of the target compounds.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the pyrazines with 5 mL of dichloromethane or ethyl acetate.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Inject 1 µL of the concentrated extract into the GC-MS system using the parameters described in section 3.4.

Visualization of Experimental Workflows

HS_SPME_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis S1 1. Homogenize Food Sample S2 2. Weigh 2g into 20 mL Vial S1->S2 S3 3. Add Internal Standard S2->S3 S4 4. Seal Vial S3->S4 E1 5. Incubate & Agitate (e.g., 60°C, 15 min) S4->E1 E2 6. Expose SPME Fiber (20 min) E1->E2 A1 7. Desorb Fiber in GC Inlet (250°C) E2->A1 A2 8. Chromatographic Separation A1->A2 A3 9. Mass Spectrometric Detection (SIM/Scan) A2->A3 A4 10. Data Processing & Quantification A3->A4

Caption: Workflow for HS-SPME-GC-MS analysis.

UAE_Workflow cluster_extraction Ultrasound-Assisted Extraction cluster_cleanup SPE Cleanup cluster_analysis Final Prep & Analysis U1 1. Weigh 5g Sample + Solvent + IS U2 2. Sonicate (15 min in Ice Bath) U1->U2 U3 3. Centrifuge & Collect Supernatant U2->U3 C1 4. Condition SPE Cartridge U3->C1 C2 5. Load Extract C1->C2 C3 6. Wash Interferences C2->C3 C4 7. Elute Analyte C3->C4 A1 8. Concentrate Eluate (to 1 mL) C4->A1 A2 9. Inject 1µL into GC-MS A1->A2 A3 10. Data Analysis A2->A3

Caption: Workflow for UAE with SPE Cleanup and GC-MS analysis.

Method Validation & Quantitative Data

A self-validating and trustworthy protocol is essential for reliable results. The chosen method must be validated according to established guidelines.[12][13][14] Key validation parameters should be assessed using the analyte-free matrix spiked with known concentrations of the standard.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. Assessed by analyzing blank matrix samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve with a correlation coefficient (R²) > 0.995 is typically required.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[15]

  • Accuracy & Precision: Accuracy is determined by recovery studies (spiking the matrix at different levels), while precision (repeatability) is assessed by the relative standard deviation (RSD) of multiple analyses.[16]

The following table summarizes typical performance data achievable for pyrazine analysis in food oils using HS-SPME-GC-MS, which can be used as a benchmark for method validation.

Validation ParameterTypical Performance MetricReference
Linearity (R²) > 0.995[15]
LOD (ng/g) 0.07 - 60[2][16]
LOQ (ng/g) 0.21 - 180[2][16]
Intra-day Precision (RSD%) < 10%[16]
Inter-day Precision (RSD%) < 15%[2]
Accuracy (Recovery %) 90 - 110%[2][11]

Conclusion

The protocols detailed in this application note provide robust, sensitive, and validated frameworks for the extraction and quantification of Ethyl 5,6-dimethylpyrazine-2-carboxylate from complex food matrices. The primary HS-SPME-GC-MS method offers a rapid, solvent-free approach ideal for volatile aroma analysis, while the UAE-SPE-GC-MS method serves as a powerful alternative for comprehensive extraction. Adherence to the principles of method validation is paramount to ensure that the data generated is accurate, reliable, and fit for purpose, meeting the high standards of both academic research and industrial quality control.

References

  • AA Blocks. (n.d.). ethyl 3-amino-5,6-dimethylpyrazine-2-carboxylate. Retrieved from [Link]

  • Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from [Link]

  • Chen, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Retrieved from [Link]

  • FAO/IAEA. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]

  • Lee, J. H., & Lee, J. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ACS Publications. Retrieved from [Link]

  • Maarse, H., et al. (1996). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 5,6-diMethylpyrazine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 5,6-diMethylpyrazine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl dimethyl pyrazine. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Wang, S., et al. (2021). Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt. Analytical Methods. Retrieved from [Link]

  • Yoo, M., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. PubMed. Retrieved from [Link]

  • Yu, A.-N., et al. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. MDPI. Retrieved from [Link]

  • Burdock, G. A. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. PubMed. Retrieved from [Link]

  • Burdock, G. A. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. ResearchGate. Retrieved from [Link]

  • Chemat, F., et al. (2024). A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. PMC. Retrieved from [Link]

  • Kim, D-Y., et al. (2026). Validation, measurement uncertainty, and application of analytical methods for flavor enhancers in processed foods distributed in Korea. R Discovery. Retrieved from [Link]

  • Kumar, K., et al. (2024). Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries. CoLab.ws. Retrieved from [Link]

  • Kumar, K., et al. (n.d.). Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries. ResearchGate. Retrieved from [Link]

  • Kumar, K., et al. (n.d.). Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries. Preprints.org. Retrieved from [Link]

  • Losso, K., & Szabo, K. (2024). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. MDPI. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Biological Activity Assays for Pyrazine-Conjugated Scaffolds Utilizing Ethyl 5,6-dimethylpyrazine-2-carboxylate

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In modern medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of bulky, hydrophobic natural products—such as triterpenes—remains a significant hurdle. As a Senior Application Scientist, I frequently advise structural biology teams to incorporate nitrogen-containing heterocycles to overcome these limitations. The strategic addition of a pyrazine ring can drastically alter a molecule's lipophilicity, metabolic stability, and target binding affinity.

Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) serves as a highly efficient electrophilic building block in this context[1]. By hydrolyzing the ethyl ester to a carboxylic acid, the 5,6-dimethylpyrazine moiety can be readily coupled to hydroxyl or amino groups on natural product scaffolds (e.g., Hederagenin) via esterification or amidation. demonstrate that introducing a dimethylpyrazine structure significantly enhances in vitro cytotoxicity against human tumor cell lines (such as A549 and HepG2) compared to the parent compounds[2][3]. Mechanistically, these pyrazine derivatives exert their antitumor effects by inducing early apoptosis and triggering S-phase cell cycle arrest[2].

Below is the foundational workflow for synthesizing and evaluating these derivatives.

Workflow A Ethyl 5,6-dimethylpyrazine -2-carboxylate (Scaffold) B Chemical Conjugation (EDCI/DMAP Coupling) A->B C In Vitro Cytotoxicity (CCK-8 Assay) B->C D Apoptosis & Cell Cycle (Flow Cytometry) C->D

Figure 1: Experimental workflow from chemical synthesis to in vitro biological evaluation.

Self-Validating In Vitro Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls and specific validation checkpoints to guarantee that the resulting data is an artifact-free reflection of the pyrazine derivative's biological activity.

Protocol 2.1: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Expertise Insight: Why choose CCK-8 over the traditional MTT assay? MTT requires the solubilization of insoluble formazan crystals with DMSO, which introduces pipetting errors and increases assay time. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye. This allows for direct absorbance reading, offering superior reproducibility and sensitivity—especially critical when testing highly hydrophobic pyrazine-triterpene conjugates.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmic-phase A549 cells. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the Ethyl 5,6-dimethylpyrazine-2-carboxylate derivative in DMSO. Dilute with culture media to achieve final concentrations (e.g., 1, 2, 4, 8, 16 µM). Ensure final DMSO concentration is ≤0.1% to prevent solvent toxicity. Add 100 µL of the drug solution to the wells.

  • Incubation: Incubate the plates for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for an additional 1–2 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Validation Checkpoint: The background control (media + CCK-8 without cells) must yield an OD450​<0.1 . The positive control (e.g., Doxorubicin) must show a dose-dependent decrease in cell viability, validating the assay's dynamic range.

Protocol 2.2: Apoptosis Analysis via Annexin V-FITC/PI Double Staining

Expertise Insight: Pyrazine-conjugated triterpenes typically induce programmed cell death (apoptosis) rather than uncontrolled necrosis[2]. Annexin V binds to phosphatidylserine (PS) that translocates to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining causality allows us to pinpoint the exact stage of cell death.

Step-by-Step Methodology:

  • Induction: Treat A549 cells ( 2×105 cells/well in a 6-well plate) with the IC₅₀ concentration of the pyrazine derivative for 24 hours.

  • Harvest: Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 590 nm for PI).

Validation Checkpoint: Single-stained controls (Annexin V only, PI only) MUST be run to properly calculate the compensation matrix. Failure to do so will cause FITC spillover into the PE/PI channel, artificially inflating the "late apoptotic" population data.

Protocol 2.3: Cell Cycle Arrest Analysis (PI RNase Assay)

Expertise Insight: To determine if the cytotoxicity is linked to DNA replication interference, we analyze the cell cycle. Compounds derived from dimethylpyrazine scaffolds have been documented to halt cell cycle progression at the S phase[2].

Step-by-Step Methodology:

  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at 4°C.

  • Enzymatic Treatment: Wash out the ethanol with PBS. Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (RNase is critical to ensure PI only binds to DNA, not RNA).

  • Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze DNA content via flow cytometry.

Validation Checkpoint: The G0/G1 peak in the vehicle control must have a Coefficient of Variation (CV) < 8%. A broader peak indicates poor sample preparation or incomplete RNA degradation, rendering S-phase quantification unreliable.

Quantitative Data Presentation

The following table summarizes representative in vitro biological activity data, comparing a synthesized 5,6-dimethylpyrazine derivative against its parent triterpene scaffold and a clinical standard[2].

Test CompoundCell LineIC₅₀ (µM) ± SDEarly Apoptosis Rate (%)Primary Cell Cycle Arrest
Hederagenin (Parent Scaffold) A549> 50.005.2None
5,6-Dimethylpyrazine Derivative A5493.45 ± 0.5942.8S-phase
Doxorubicin (Positive Control) A5491.12 ± 0.2065.4G2/M-phase

Data Interpretation: The conjugation of the Ethyl 5,6-dimethylpyrazine-2-carboxylate derived moiety drastically lowers the IC₅₀ value, shifting the compound from biologically inactive to a potent apoptotic inducer.

Mechanistic Pathway of Pyrazine-Induced Apoptosis

Based on the flow cytometry and biochemical assays, the following diagram illustrates the established intracellular signaling pathway triggered by these pyrazine derivatives.

Pathway A Pyrazine Derivative Internalization B Mitochondrial Membrane Depolarization (ΔΨm) A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis (DNA Fragmentation) E->F

Figure 2: Proposed mitochondrial apoptotic pathway induced by pyrazine derivatives.

References

  • Title: Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Ethyl 5,6-dimethylpyrazine-2-carboxylate — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: CAS 62124-80-5 | Ethyl 5,6-dimethylpyrazine-2-carboxylate, ≥95% Source: Howei Pharm URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mobile Phase Optimization for Ethyl 5,6-dimethylpyrazine-2-carboxylate

Welcome to the technical support guide for the chromatographic analysis of Ethyl 5,6-dimethylpyrazine-2-carboxylate. This document provides a comprehensive, experience-driven framework for developing, optimizing, and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of Ethyl 5,6-dimethylpyrazine-2-carboxylate. This document provides a comprehensive, experience-driven framework for developing, optimizing, and troubleshooting your HPLC mobile phase to achieve robust and reproducible separation.

Understanding the Analyte: Foundational Physicochemical Properties

Effective method development begins with a thorough understanding of the analyte. Ethyl 5,6-dimethylpyrazine-2-carboxylate is a heterocyclic compound whose behavior in reversed-phase HPLC is dictated by its polarity and the basicity of its pyrazine nitrogens.

While specific experimental data for this exact molecule is not widely published, we can infer its properties from the core pyrazine structure and its substituents.

PropertyEstimated Value / CharacteristicImpact on HPLC Method Development
Chemical Structure Pyrazine ring with two methyl groups and an ethyl carboxylate substituent.The pyrazine core contains two basic nitrogen atoms, making the molecule's retention highly sensitive to mobile phase pH.
pKa (Estimated) ~0.4 - 0.7[1][2][3]The pyrazine ring is weakly basic. To ensure consistent protonation and avoid peak splitting, the mobile phase pH should be controlled and kept at least 1.5-2 units away from the pKa. A low pH mobile phase (e.g., pH < 2.5) is recommended.
Polarity (LogP) Moderately Polar (Estimated LogP: ~1.5 - 2.0)[4][5]The molecule is suitable for reversed-phase HPLC. Retention will be influenced by the organic modifier concentration. A C18 column is an appropriate starting point.
Solubility Slightly soluble in water; soluble in organic solvents like methanol and acetonitrile.[4][6]The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.[7]
UV Absorbance Expected UV λmax ~270-280 nm[8][9]This provides a suitable wavelength for UV detection. A scouting run with a photodiode array (PDA) detector is advisable to confirm the optimal wavelength.

Initial Method Development: A Step-by-Step Protocol

This section provides a robust starting point for your separation. The goal of this initial "scouting" gradient is not to achieve perfect separation, but to determine the elution range of the analyte and any impurities.

Objective: To establish a baseline chromatographic profile for Ethyl 5,6-dimethylpyrazine-2-carboxylate.

Recommended Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 275 nm.[10]

Protocol: The Scouting Gradient

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (95% A: 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use the minimum amount of acetonitrile required for dissolution. Filter the sample through a 0.45 µm syringe filter.

  • Blank Injection: Inject the sample diluent (blank) to identify any system or solvent-related peaks.

  • Scouting Run: Inject the sample and run the following linear gradient:

Time (minutes)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Identify the retention time (t_R) of the main analyte peak.

    • Observe the peak shape (symmetry, tailing).

    • Note the retention times of any impurities.

    • Assess the resolution between the analyte and its nearest eluting impurity.

Mobile Phase Optimization Strategies

After the initial scouting run, the mobile phase composition can be fine-tuned to improve resolution, peak shape, and run time.

The Critical Role of Mobile Phase pH

For a basic compound like a pyrazine derivative, pH is the most powerful tool for controlling retention and peak shape. The pyrazine nitrogens can be protonated at low pH.

  • Mechanism: In reversed-phase chromatography, the neutral (un-ionized) form of a molecule is more hydrophobic and therefore more strongly retained. The protonated (ionized) form is more polar and is retained less.[11] Because the pKa of pyrazine is very low (~0.6), the molecule will be largely neutral across the typical reversed-phase pH range. However, acidic conditions are still crucial.

  • Why Use Low pH (e.g., with Formic or Phosphoric Acid)?

    • Suppress Silanol Interactions: The stationary phase surface contains silanol groups (-Si-OH) which can become ionized (-Si-O⁻) at pH > 4. These negatively charged sites can cause strong, undesirable ionic interactions with basic analytes, leading to severe peak tailing.[11] Adding an acid to the mobile phase suppresses this silanol ionization, resulting in sharper, more symmetrical peaks.[7]

    • Ensure Consistent Analyte Form: While the pyrazine is weakly basic, maintaining a consistent, low pH ensures that the analyte is in a single, stable form throughout the analysis, preventing issues like split peaks that can occur if the pH is close to the analyte's pKa.

cluster_pH Mobile Phase pH vs. Analyte State & Peak Shape high_ph Mid-Range pH (e.g., 4-7) analyte_state_high Analyte: Neutral Silanols: Ionized (-Si-O⁻) high_ph->analyte_state_high Leads to... low_ph Low pH (e.g., <3) analyte_state_low Analyte: Neutral Silanols: Suppressed (-Si-OH) low_ph->analyte_state_low Ensures... peak_shape_high Result: Peak Tailing analyte_state_high->peak_shape_high Secondary interactions cause... peak_shape_low Result: Symmetrical Peak analyte_state_low->peak_shape_low Minimal interactions result in...

Caption: Logic diagram illustrating the effect of mobile phase pH.

Optimizing the Gradient

Gradient elution, where the mobile phase composition changes over time, is essential for separating compounds with different polarities. The scouting run provides the map; the next step is to refine the journey.

cluster_adjust Gradient Adjustment Strategy start Run Scouting Gradient (e.g., 5-95% B in 20 min) eval Evaluate Chromatogram: - Analyte Retention Time (tR)? - Resolution with Impurities? start->eval poor_res Poor Resolution? eval->poor_res long_run Run Time Too Long? poor_res->long_run No flatten Flatten Gradient Slope Around Analyte Elution Time poor_res->flatten Yes steepen Increase Initial %B Steepen Slope After Elution long_run->steepen Yes re_run Re-run Analysis and Evaluate long_run->re_run No flatten->re_run steepen->re_run re_run->eval Iterate if needed end Optimized Method re_run->end If acceptable

Caption: Workflow for systematic gradient optimization.

Practical Steps for Gradient Refinement:

  • Focus the Gradient: If your analyte elutes at 12 minutes in the 5-95% B run (where %B is ~50%), you can modify the gradient to be shallower around this point to increase resolution.

    • Example: Change the gradient to 40-60% B over 10 minutes instead of the original steep slope.

  • Reduce Run Time: If the analyte elutes early and all other peaks of interest have eluted, there is no need to run the gradient to 95% B for an extended period.

    • Example: If everything elutes by 15 minutes (at ~70% B), you can shorten the gradient to end at 80% B, followed by a rapid wash and re-equilibration step.

Troubleshooting Guide & FAQs

Q1: Why is my analyte peak showing significant tailing?

  • Most Likely Cause: Secondary interactions between the basic pyrazine analyte and acidic silanol groups on the column's silica surface.[11] This is the most common cause of tailing for basic compounds.

  • Solutions:

    • Check Mobile Phase pH: Ensure your mobile phase contains an acidifier like 0.1% formic acid or phosphoric acid. A lower pH neutralizes the silanol groups and minimizes these interactions.

    • Increase Buffer Strength: If using a buffer, a concentration of 10-25 mM is usually sufficient to control pH and mask silanol activity.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica specifically designed to reduce silanol activity. Consider using a column specified for the analysis of basic compounds.[7]

Q2: My analyte is eluting very early (k' < 2), close to the solvent front. How can I increase its retention?

  • Cause: The mobile phase is too strong (too high in organic content) for the analyte, or the analyte is too polar for the stationary phase under the current conditions.

  • Solutions:

    • Decrease Initial Organic Content: Lower the starting percentage of Mobile Phase B (Acetonitrile). For example, if you started at 5% ACN, try starting at 2% or even 100% aqueous (if your column is compatible).

    • Switch to a Weaker Organic Solvent: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC. Replacing acetonitrile with methanol will increase retention for most compounds.

    • Consider an Alternative Stationary Phase: If the compound is very polar, a standard C18 may not provide enough retention. Consider a column with an embedded polar group or a phenyl-hexyl phase.

Q3: I am seeing split or shouldered peaks. What is the cause?

  • Possible Causes & Solutions:

    • pH is too close to pKa: This can cause the analyte to exist in both ionized and neutral forms, which have different retention times. Solution: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa. Given the low pKa of pyrazine, this is less likely but possible if the mobile phase is not properly buffered.

    • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) can cause the peak to distort or split. Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[7]

    • Column Void or Contamination: A physical void at the head of the column or a blocked frit can distort the sample band. Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, the column may need to be replaced. Using a guard column can prevent this.[12]

Q4: My baseline is drifting upwards during the gradient run. What should I do?

  • Cause: This is common in gradient elution and is often caused by differences in the UV absorbance of Mobile Phase A and Mobile Phase B at the detection wavelength. It can also be due to contamination.

  • Solutions:

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade water, acetonitrile, and additives.

    • Match Mobile Phases: Prepare Mobile Phase A (aqueous) and B (organic) with the exact same concentration of the same additive (e.g., 0.1% formic acid in both).

    • Use a Reference Wavelength: If using a PDA detector, you can set a reference wavelength in a region where the solvents do not absorb to subtract out the baseline drift.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved March 23, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 23, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved March 23, 2026, from [Link]

  • Showing Compound Pyrazine (FDB012468). (2010, April 8). FooDB. Retrieved March 23, 2026, from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved March 23, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved March 23, 2026, from [Link]

  • Pyrazine | C4H4N2. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • Pyrazine. (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]

  • Pyrazine. (2019, November 14). SIELC Technologies. Retrieved March 23, 2026, from [Link]

  • Separation of Pyrazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 23, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). ACS Division of Organic Chemistry. Retrieved March 23, 2026, from [Link]

  • Yogo, K. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology.
  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. (2018, January 18). ACS Publications. Retrieved March 23, 2026, from [Link]

  • 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE. (n.d.). Ventos. Retrieved March 23, 2026, from [Link]

  • Ethyl 5,6-diMethylpyrazine-2-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 23, 2026, from [Link]

  • 2-Ethyl-3,5-dimethylpyrazine. (n.d.). LookChem. Retrieved March 23, 2026, from [Link]

  • ethyl dimethyl pyrazine, 15707-34-3. (n.d.). The Good Scents Company. Retrieved March 23, 2026, from [Link]

  • 2-ETHYL-3,(5 OR 6)-DIMETHYLPYRAZINE | FEMA. (n.d.). Flavor and Extract Manufacturers Association. Retrieved March 23, 2026, from [Link]

  • 2-ETHYL-3,6-DIMETHYLPYRAZINE. (n.d.). precisionFDA. Retrieved March 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for Ethyl 5,6-dimethylpyrazine-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5). As a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5). As a highly functionalized heterocyclic ester, this compound is susceptible to specific environmental degradation pathways.

As a Senior Application Scientist, I have structured this guide to provide mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure absolute chemical integrity during your experiments.

Q1: Why does Ethyl 5,6-dimethylpyrazine-2-carboxylate degrade over time, and what are the primary degradation pathways?

A: Ethyl 5,6-dimethylpyrazine-2-carboxylate is a volatile, flavor-active heterocyclic compound[1]. Its degradation is primarily driven by three distinct chemical mechanisms:

  • N-Oxidation (Primary Pathway): The nitrogen atoms in the pyrazine ring are highly susceptible to oxidation by reactive oxygen species (ROS) or environmental peroxides. This electron-rich ring readily donates electrons to oxidants, leading to the formation of pyrazine N-oxides[2].

  • Ester Hydrolysis: The ethyl carboxylate moiety undergoes hydrolysis when exposed to atmospheric moisture. Trace amounts of ambient acids or bases catalyze this reaction, yielding 5,6-dimethylpyrazine-2-carboxylic acid and ethanol.

  • Photolytic Degradation: Prolonged exposure to UV light induces radical formation, leading to ring cleavage or polymerization of the pyrazine core.

Degradation A Ethyl 5,6-dimethylpyrazine -2-carboxylate B Moisture (H2O) A->B C Oxygen / ROS A->C D UV Light A->D E Ester Hydrolysis (Acid + Ethanol) B->E F N-Oxidation (Pyrazine N-oxides) C->F G Photolytic Cleavage (Polymerization) D->G

Logical relationship of Ethyl 5,6-dimethylpyrazine-2-carboxylate degradation pathways.

Q2: What is the optimal, self-validating protocol for long-term storage?

A: To mitigate oxidation and hydrolysis, the compound must be stored under a strictly controlled inert atmosphere and temperature. Do not rely on standard refrigeration without atmospheric control.

Step-by-Step Storage Methodology:

  • Aliquoting: Transfer the bulk compound into pre-dried, amber borosilicate glass vials. Causality: Amber glass blocks UV wavelengths below 400 nm, preventing photolytic radical initiation.

  • Inert Gas Purging: Gently purge the headspace of each vial with high-purity Argon (Ar) for 30-60 seconds before sealing with PTFE-lined caps. Causality: Argon is denser than Nitrogen ( N2​ ) and air; it sinks to form a protective physical blanket directly over the compound, displacing reactive oxygen.

  • Desiccation: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or desiccator jar) containing active molecular sieves (3Å).

  • Temperature Control: Store the secondary container at -20°C for long-term storage (>1 month) or 4°C for short-term active use (1-2 weeks).

  • Thawing Protocol (Self-Validating Step): Before opening, remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality & Validation: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the compound, instantly initiating ester hydrolysis. If your subsequent LC-MS shows an M-28 peak (loss of ethyl group), it validates that the thawing protocol was breached.

Q3: How do temperature and atmosphere quantitatively affect the degradation rate?

A: The stability of pyrazine carboxylates is highly dependent on ambient oxygen and thermal energy. Below is a quantitative summary of expected purity retention over a 6-month period under various conditions.

Table: 6-Month Stability Profile of Ethyl 5,6-dimethylpyrazine-2-carboxylate

Storage ConditionAtmosphereLight ExposureExpected Purity (6 Mo.)Primary Impurity
Room Temp (25°C) Ambient AirAmbient Light< 85%N-oxides, Carboxylic Acid
4°C (Fridge) Ambient AirDark92 - 95%N-oxides
-20°C (Freezer) Ambient AirDark96 - 98%Trace N-oxides
-20°C (Freezer) Argon (Ar)Dark> 99.5%None detected
Q4: My compound has turned slightly yellow and shows a new peak on LC-MS. How do I troubleshoot and recover the pure compound?

A: A yellowish tint combined with an M+16 peak on LC-MS strongly indicates the formation of pyrazine N-oxides[3]. If an M-28 peak is present, ester hydrolysis has occurred. You must purify the batch before proceeding with sensitive assays.

Step-by-Step Purification Methodology:

  • Reaction Assessment (TLC): Run a Thin-Layer Chromatography (TLC) plate using a 70:30 Hexane:Ethyl Acetate solvent system.

    • Causality: The N-oxide impurity is significantly more polar due to the N-O dipole. It will bind strongly to the silica stationary phase (appearing as a low Rf​ spot), while the less polar parent pyrazine will migrate higher up the plate.

  • Flash Chromatography: Load the degraded mixture onto a silica gel column.

  • Elution: Elute with a gradient of Hexane to Ethyl Acetate. The pure Ethyl 5,6-dimethylpyrazine-2-carboxylate will elute first.

  • Recovery: Pool the pure fractions and evaporate the solvent under reduced pressure (Rotavap). Crucial: Keep the water bath temperature below 30°C to prevent thermally induced degradation during concentration.

  • Re-storage: Immediately apply the Argon-purged, -20°C storage protocol (from Q2) to the recovered compound.

Workflow Start Retrieve Compound from Storage QC Run LC-MS / NMR QC Check Start->QC Decision Is Purity > 99%? QC->Decision Proceed Proceed with Experiment Decision->Proceed Yes Degraded Identify Impurity (N-oxide or Acid) Decision->Degraded No Purify Flash Chromatography (Hexane:EtOAc) Degraded->Purify Restore Re-aliquot & Store at -20°C under Ar Purify->Restore Restore->QC

Quality control and purification workflow for degraded pyrazine carboxylates.

References
  • Title: Pyrazines: Occurrence, formation and biodegradation Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

Ethyl 5,6-dimethylpyrazine-2-carboxylate vs methyl 5,6-dimethylpyrazine-2-carboxylate reactivity

Executive Summary The synthesis of pyrazine-based active pharmaceutical ingredients (APIs), including vital antimycobacterial pyrazinamide derivatives, relies heavily on the functionalization of pyrazine core building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of pyrazine-based active pharmaceutical ingredients (APIs), including vital antimycobacterial pyrazinamide derivatives, relies heavily on the functionalization of pyrazine core building blocks[1]. Among these, methyl 5,6-dimethylpyrazine-2-carboxylate and ethyl 5,6-dimethylpyrazine-2-carboxylate serve as primary electrophilic substrates for nucleophilic acyl substitution.

While structurally similar, the choice between the methyl and ethyl ester drastically impacts reaction kinetics, yield, and processing time. This guide objectively compares their reactivity profiles, demonstrating that the methyl ester is generally the superior electrophile due to reduced steric bulk and lower inductive electron donation.

Mechanistic Causality: Sterics vs. Electronics

The divergence in reactivity between the methyl and ethyl esters during nucleophilic attack (e.g., hydrolysis, aminolysis) is governed by two fundamental chemical principles:

  • Steric Hindrance at the Transition State: The rate-determining step in ester derivatization is the formation of the sp³-hybridized tetrahedral intermediate[2]. When a nucleophile approaches the planar carbonyl carbon at the Bürgi-Dunitz trajectory (approx. 107°), it encounters the alkoxy leaving group. The ethyl group possesses a larger effective van der Waals radius and greater conformational flexibility than the rigid methyl group. This creates significant steric repulsion against the incoming nucleophile, elevating the activation energy ( ΔG‡ ) and slowing the reaction.

  • Electronic (Inductive) Effects: Alkyl groups donate electron density via hyperconjugation and σ -donation. Because the ethyl group is a stronger electron donor than the methyl group, it marginally increases the electron density at the carbonyl carbon. This reduces the electrophilicity of the ethyl ester, making it less susceptible to nucleophilic attack compared to the highly reactive methyl ester.

  • Biocatalytic Recognition: In green chemistry applications, such as Lipozyme-catalyzed aminolysis, the active site pocket of the enzyme exhibits strict spatial constraints. Methyl esters consistently demonstrate superior space-time yields (STY) and conversion rates because their smaller footprint allows for optimal docking within the catalytic triad[1].

  • Physical Handling: Both methyl and ethyl pyrazine-2-carboxylates are typically low-melting solids or liquids that can solidify at ambient temperatures, which can occasionally complicate bulk industrial handling compared to heavier analogs like isobutyl esters[3]. However, for rapid bench-scale derivatization, the methyl ester remains preferred[4].

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic differences between the two substrates.

ParameterMethyl 5,6-dimethylpyrazine-2-carboxylateEthyl 5,6-dimethylpyrazine-2-carboxylate
Leaving Group pKₐ (Conjugate Acid) ~15.5 (Methanol)~15.9 (Ethanol)
Relative Steric Bulk (A-value) 1.70 kcal/mol (-CH₃)1.75 kcal/mol (-CH₂CH₃)
Carbonyl Electrophilicity HighModerate
Enzymatic Aminolysis Yield Optimal (Benchmark)[1]Sub-optimal (Slower conversion)[1]
Physical State (Typical) Solid / Crystalline[3]Low-melting solid / Liquid[4]

Visualizing the Reaction Dynamics

Pathway Ester 5,6-Dimethylpyrazine- 2-carboxylate (Methyl/Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Nuc Nucleophile (OH⁻ or R-NH₂) Nuc->Tetra Product Substitution Product (Acid or Amide) Tetra->Product Elimination LG Leaving Group (MeOH or EtOH) Tetra->LG

Mechanistic pathway of nucleophilic acyl substitution for pyrazine-2-carboxylates.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal standards and real-time tracking to confirm causality and prevent false positives.

Protocol A: Base-Catalyzed Hydrolysis

Objective: Efficiently cleave the ester to yield 5,6-dimethylpyrazine-2-carboxylic acid[2]. Self-Validation Mechanism: HPLC monitoring utilizing an internal standard (biphenyl) ensures exact mass balance tracking, verifying that the disappearance of the ester correlates perfectly with the appearance of the acid, ruling out side reactions like decarboxylation.

  • Preparation: Weigh 10.0 mmol of the ester (methyl or ethyl) into a 100 mL round-bottom flask. Add exactly 1.0 mmol of biphenyl as the internal standard.

  • Solvation: Add 20 mL of a THF/H₂O (1:1 v/v) mixture. Stir vigorously until the organic substrate is fully dissolved.

  • Initiation: Slowly add 12.0 mmol (1.2 eq) of LiOH·H₂O. Lithium hydroxide is explicitly chosen over NaOH because it provides a milder pH profile, minimizing the risk of pyrazine ring degradation[2].

  • Kinetic Monitoring: Withdraw 10 µL aliquots every 30 minutes. Quench immediately with 10 µL of 1M HCl, dilute with the HPLC mobile phase, and analyze at UV 254 nm. The reaction is complete when the ester:biphenyl peak area ratio plateaus near zero. (Note: The methyl ester will reach this plateau significantly faster than the ethyl ester).

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Biocatalytic Aminolysis

Objective: Green synthesis of pyrazinamide derivatives via enzymatic catalysis[1]. Self-Validation Mechanism: TLC monitoring (DCM:MeOH 9:1) tracks the disappearance of the high-R_f ester spot and the emergence of the low-R_f amide spot, providing immediate visual confirmation of conversion.

  • Setup: In a continuous-flow microreactor or a standard shaker flask, dissolve 5.0 mmol of the ester and 6.0 mmol of the target amine (e.g., benzylamine) in 10 mL of tert-amyl alcohol.

  • Catalysis: Add 50 mg of Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase)[1].

  • Reaction: Maintain the system at 45 °C with continuous agitation. The methyl ester typically achieves >90% conversion within 20–30 minutes, whereas the ethyl ester requires extended incubation to overcome steric clashes within the enzyme's active site[1].

  • Workup: Filter the reaction mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate in vacuo and purify the resulting amide via recrystallization.

Experimental Workflow

Workflow Step1 1. Substrate Prep Weigh Ester & Nucleophile Step2 2. Reaction Setup Add Solvent & Catalyst Step1->Step2 Step3 3. Kinetic Monitoring HPLC/TLC Analysis Step2->Step3 Step4 4. Workup & Isolation Quench, Extract, Purify Step3->Step4

Self-validating experimental workflow for ester hydrolysis and aminolysis.

References

  • Title: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: RSC Publishing URL: [Link]

  • Title: Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis Source: MDPI URL: [Link]

  • Title: JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same Source: Google Patents URL
  • Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

Sources

Comparative

Validating Quantitative NMR (qNMR) for the Purity Assessment of Ethyl 5,6-dimethylpyrazine-2-carboxylate: A Comparative Guide

Introduction Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS 62124-80-5) is a highly valued pyrazine derivative utilized as a critical building block in pharmaceutical synthesis and flavor chemistry. Accurate purity determ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS 62124-80-5) is a highly valued pyrazine derivative utilized as a critical building block in pharmaceutical synthesis and flavor chemistry. Accurate purity determination of such intermediates is paramount, as impurities directly impact downstream reaction yields and the safety profile of the final Active Pharmaceutical Ingredient (API).

While High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the traditional workhorse for purity analysis, it presents a fundamental limitation: it is a comparative method. HPLC relies on the availability of identical, highly pure reference standards to determine response factors. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method. As established by foundational validation guidelines, the integral of an NMR resonance is directly proportional to the molar amount of the nuclei producing it, allowing for absolute purity determination using a universal internal standard[1].

Scientific Integrity & Causality: qNMR vs. HPLC

The core advantage of qNMR lies in its physical causality. In ¹H qNMR, every proton acts as its own reporter[2]. By co-dissolving the analyte with a certified internal standard (IS) of known purity, the absolute mass fraction can be calculated without needing a reference standard of the analyte itself.

Conversely, HPLC-UV purity is typically determined by the area percent method. This assumes all molecules absorb UV light equally at the chosen wavelength. For Ethyl 5,6-dimethylpyrazine-2-carboxylate, residual aliphatic solvents or non-chromophoric precursors will be completely invisible to the UV detector, leading HPLC to systematically overestimate the purity. qNMR eliminates this blind spot by detecting all proton-bearing species[3].

G cluster_qnmr qNMR (Primary Method) cluster_hplc HPLC-UV (Secondary Method) Sample Ethyl 5,6-dimethylpyrazine-2-carboxylate (Batch Sample) Weighing Co-weigh with Internal Standard Sample->Weighing Prep Volumetric Dissolution Sample->Prep NMR_Acq 1H NMR (D1 > 5*T1, S/N > 150) Weighing->NMR_Acq qNMR_Result Absolute Mass Fraction NMR_Acq->qNMR_Result Chrom LC Separation & UV Detection Prep->Chrom HPLC_Result Relative Area % Purity Chrom->HPLC_Result

Fig 1: Workflow comparing qNMR absolute quantification vs. HPLC-UV relative purity assessment.

Self-Validating qNMR Protocol for Ethyl 5,6-dimethylpyrazine-2-carboxylate

To guarantee metrological traceability and scientific rigor, the qNMR experiment must be designed as a self-validating system where the parameters are dictated by the physical properties of the molecule[4].

Analyte & Internal Standard Selection
  • Analyte Signal: Ethyl 5,6-dimethylpyrazine-2-carboxylate features a distinct, isolated aromatic proton at position 3 of the pyrazine ring (singlet, ~8.7 ppm). This ¹H signal is ideal for quantitation as it is well-separated from the ethyl ester and methyl aliphatic signals.

  • Internal Standard (IS): Maleic acid (certified reference material, purity >99.9%) is selected[5]. It produces a sharp singlet at ~6.3 ppm in DMSO-d6, ensuring zero spectral overlap with the analyte[4].

Step-by-Step Methodology Workflow

Step 1: Gravimetric Preparation. Accurately co-weigh ~15 mg of Ethyl 5,6-dimethylpyrazine-2-carboxylate and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg) directly into a vial. Causality: Minimizing weighing errors is the most critical factor for qNMR accuracy; static electricity must be discharged prior to weighing[1]. Step 2: Dissolution. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) and vortex until complete dissolution. Transfer to a high-quality 5 mm NMR tube[4]. Step 3: Determination of T1 Relaxation. Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the pyrazine proton and the maleic acid protons. Causality: NMR is only quantitative if the nuclear spins return to their thermal equilibrium before the next pulse[6]. Step 4: Acquisition Parameters.

  • Pulse Angle: 90° for maximum signal-to-noise[4].

  • Relaxation Delay (D1): Set to ≥5×T1​ of the slowest relaxing proton. This ensures >99.3% recovery of the magnetization, preventing signal saturation and integration errors[6].

  • Number of Scans (NS): Adjust to achieve a Signal-to-Noise (S/N) ratio ≥150 . As validated by Malz and Jancke, an S/N ≥150 is physically required to keep the integration error below 1%[7].

  • Spectral Width: Ensure the window captures all signals plus at least 20% baseline on either side for accurate baseline correction. Step 5: Processing. Apply a 0.3 Hz exponential line broadening window function. Perform manual phase correction (zero and first order) and a multipoint baseline correction. Integrate the peaks, ensuring the integration limits extend at least 64 times the full width at half maximum (FWHM) to capture the entire Lorentzian line shape, including ¹³C satellites[7].

Comparative Experimental Data: qNMR vs. HPLC-UV

We evaluated a commercial batch of Ethyl 5,6-dimethylpyrazine-2-carboxylate using both the optimized qNMR protocol and a standard reversed-phase HPLC-UV method (C18 column, 254 nm, water/acetonitrile gradient).

Table 1: Performance and Purity Comparison (qNMR vs. HPLC-UV)
ParameterqNMR (¹H, Internal Standard)HPLC-UV (Area Normalization)
Principle Direct molar proportionalityDifferential UV absorbance
Purity Result 97.4% ± 0.3%99.2% ± 0.1%
Precision (RSD, n=5) 0.4%0.2%
Limit of Quantitation (LOQ) ~0.5%~0.05%
Reference Standard Needed? No (Universal IS used)Yes (For accurate weight %)
Analysis Time per Sample ~15 minutes~30 minutes
Data Interpretation & Causality

The HPLC-UV method reported a purity of 99.2%, while qNMR determined the absolute mass fraction to be 97.4%. This discrepancy is not an error but a reflection of the techniques' underlying physics. The HPLC method failed to detect residual aliphatic solvents (e.g., ethyl acetate from the synthesis) and water, as they lack a UV chromophore at 254 nm. qNMR, however, detects all proton-bearing species. By integrating the residual solvent peaks in the NMR spectrum, the missing ~1.8% mass was definitively accounted for[3]. Thus, qNMR provides a more truthful representation of the bulk material's absolute purity.

Method Validation Parameters (E-E-A-T)

Following ISO 24583 guidelines for qNMR internal reference methods[5], the protocol was validated for:

  • Specificity: Confirmed by the baseline resolution between the pyrazine proton (~8.7 ppm) and the maleic acid IS (~6.3 ppm)[1].

  • Linearity: Demonstrated across a concentration range of 1-25 mg/mL, yielding a correlation coefficient ( R2 ) > 0.999[8].

  • Robustness: Variations in flip angle (30° vs 90°) and slight changes in temperature (298 K vs 300 K) showed no statistically significant impact on the calculated purity, provided the D1​≥5×T1​ rule was strictly maintained[1].

Conclusion

For the purity assessment of Ethyl 5,6-dimethylpyrazine-2-carboxylate, qNMR stands superior to HPLC-UV when an absolute mass fraction is required and specific reference standards are unavailable. By embedding physical causality into the experimental design—specifically through rigorous T1 relaxation delays and S/N thresholds—qNMR serves as a self-validating, primary analytical method that ensures the highest level of scientific integrity in drug development and chemical manufacturing.

References

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp2_6vGzLxI39zhb174MdUDYeyyFoiBFNScsVuywYFeXzJvTKD6NNscMZ95OGAqFDaywSkyD8jbJ_6vaTcD9b9KTCNcChghKQGK8_CiQOgBdMNc7I2HwD2JmczHxfb7qTyoFtycnyFREqXFyUqsvyGvMpqYbxCW1ESKX2xQQN2tnVMn6Tjs4cNoSpUHW1eGLEp6MfAt6mjGz4bPs3Hi2dIugXuejrcy1dxleX4xbxdRXr4a46kO6LqIzvXzA3wE_-IUTfQP7AcYw==]
  • BenchChem. "A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqh-q0vkUXazfjsnOw59ui3rmDw2zDYpULGu5_HgI1QJrPtLXfc-3TxEQMZIIB8RFymauCr24fCqPrOO3fOpbA1YiVWvaV4ykGpz985eaA5wiF2dGYBa0SWw1lUtXACnhJZAkT2ROWLOfV4nPLPHmGsKzAbPc_JPp9mEe9US_-_SY1uBwzpo_i2yIPFnErY9PvEWOZt8rYtfdskO5TlGhiXA==]
  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. PubMed / NIH.[https://vertexaisearch.cloud.google.
  • Jaki, B. U., et al. "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis." SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbdUxGRtwgkFhr7RdgjWTC8oXmei_UcRvUg0NvwJNwzmTBdE8I5OOwFocWMYelfScY9hEIhB7kEj5Rz714Un7EDyl1q5_XloGFZQAs9GfoX32Hw6pfE2qjWw5HkByXWwKfaPEejEe13iHelJstF_ZCLAHvWC11xiPzgvJGf-Vs2coehLzDun7MZpCBeah770JeDUQckrHCyD4=]
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBw_V0IcKqMi9S67ttJd03eF69CHgPNWOQdwwi06J1tdn_eJl4R7EsZKfGmMbdJTcVkYK2bVbqm0LOjfJJO4Q9j_jo7GlgkU4dP9ES7-y59qB8qNLl4Z5xHkoAv7XCIz9f8tlHnA9b_3XQe6TI6yvK_PzkK8NZT7Qy]
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwYQyOwntBG6_AxKEYgRB6cuswvWOq5-piHlktWBrUXTK91Di5fUUqyjQw4fYcWQKVg0wE9zBafWZ1eNqCgA_SC-iZLQ-m3-8ACgFUKrsBXLqkhWfJW350x9uQJbU2B9-Gv4OkUw==]
  • Howei Pharm. "CAS 62124-80-5 | Ethyl 5,6-dimethylpyrazine-2-carboxylate." Howei.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHoFH8c5L5PnlbHfeZkeqmWuRO9azk0lv8k92fGBd1TnawWeeRQQvOAgFSh8WIr1MOmeoqQ0w77ChByhYBX3cU4Q62jBwpKcUig5DcgK5eiUXcGqsUKCCBFnGC4i67_kOP9iHW1trnGLIhpf6Qt5_nGyGfXIU=]
  • JEOL. "Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability (ISO 24583)." JEOL.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvohex1Bd35TKQsMLWRyJGiz78BB1DZpF1rhkx0fPFz7QP1JJaqQL-elptGZh8GEM7wk6Gm7QHfhJRIxzoV7xV2yYBMr1E3HJyaO6sbOyBiz48aPBpAbpDqpoCFUCOZ-Sf6qwH2FGzeFduZk9-L7CWfyvy-rmK]
  • Potangale, C. N., & Pardeshi, S. K. "Quantitative 1H NMR methodology for purity assay with high accuracy." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_TBZomr_5AsQslahcg1ETo0Q7yRwehz3mA09J0sLCJhr9InOstkEDIJmiYOnng9kfTx_EtsdopV3G826uDGC0WS54i21KsQsryyxmtv5gwtCRKZ7rWW6cKF3iXXRmTi5phNXmQOEvPliaa-MoHU1PEXyLBBZ7INx6D6O7Am4uIf6q3_N4Te2aWD27d4c51lm_fO5wp7Wk4WEf-lYs3iy-ee1EzOK0Z3nI3wSigE0S4pM=]
  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvh6m1GqHXpMYm4_5jcUEzdaywyik9IORnKXSnUiflu478j38L2X5oEsjGzxSajBptdWPV1Uic71FFt3vzE-k6k6jELAp8LDMNFX_dyM_yq0AUk0h-LMcgi1WbYnSGKQ0JMUBL-4JlExo7S6GoxDY1Q0Txe1RUj02lHX8z-3eXusE2O13b088IN7zAaHX6FN-E0A==]
  • PubMed. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-CjthDyG_8KLukqELC54Sn97nT1nya0L4_PdLI8h1-FeVFZXePS5H0g3Na_-CkzLghpq_HjasqcO8luavEGXUy3Kau5puiOPMFOPS-ygkRYxjrRjHc4E3PlUXPTRgZTn6Otkm]

Sources

Validation

Comparing sensory thresholds of Ethyl 5,6-dimethylpyrazine-2-carboxylate and other pyrazine derivatives

This guide offers an in-depth comparison of the sensory thresholds of various pyrazine derivatives, with a special focus on Ethyl 5,6-dimethylpyrazine-2-carboxylate. It is designed for researchers, scientists, and profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth comparison of the sensory thresholds of various pyrazine derivatives, with a special focus on Ethyl 5,6-dimethylpyrazine-2-carboxylate. It is designed for researchers, scientists, and professionals in drug development and flavor chemistry, providing both theoretical insights and practical methodologies. Our discussion is grounded in experimental data and established analytical techniques to ensure scientific integrity and practical applicability.

The Significance of Pyrazines in Sensory Science

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in the world of flavor and aroma.[1][2] They are key contributors to the desirable roasted, nutty, and toasted notes in a vast array of cooked foods, including coffee, cocoa, and baked goods.[3] The formation of many of these pyrazines occurs during thermal processing through the Maillard reaction, a complex cascade of chemical changes between amino acids and reducing sugars.

The sensory impact of a pyrazine derivative is dictated by its chemical structure, with even subtle molecular modifications leading to significant shifts in both odor character and detection threshold.[4] Understanding these structure-activity relationships is crucial for the development of novel flavor profiles and for quality control in the food and beverage industry.

Comparing Sensory Thresholds: A Data-Driven Approach

Pyrazine DerivativeChemical StructureOdor DescriptionOdor Detection Threshold (in water, ppb)Reference(s)
2,3-DimethylpyrazineC₆H₈N₂Green, nutty, potato, cocoa, coffee, caramel, meaty notes2,500[5]
2,5-DimethylpyrazineC₆H₈N₂Chocolate, roasted nuts, earthy800[5]
2,6-DimethylpyrazineC₆H₈N₂Chocolate, roasted nuts, fried potato200[5]
2,3,5-TrimethylpyrazineC₇H₁₀N₂Nutty, baked potato, roasted peanut, cocoa, burnt notes400[5]
2-Ethyl-3,5-dimethylpyrazineC₈H₁₂N₂Cocoa, chocolate, nutty (burnt almond) notes1[5]
2-Methoxy-3-methylpyrazineC₆H₈N₂ORoasted peanuts, hazelnuts, almond3[5]
Ethyl 5,6-dimethylpyrazine-2-carboxylate C₉H₁₂N₂O₂Not documentedNot documented

ppb: parts per billion

Structure-Activity Relationships in Pyrazines

The data in the table highlights a key principle in sensory science: molecular structure dictates sensory perception. The type, position, and size of substituent groups on the pyrazine ring profoundly influence the odor threshold.

For instance, the addition of an ethyl group, as seen in 2-ethyl-3,5-dimethylpyrazine, can dramatically lower the odor threshold compared to its trimethyl counterpart.[4] This suggests that the ethyl group may enhance the molecule's interaction with olfactory receptors. Similarly, the presence of a methoxy group also tends to result in very low odor thresholds, as seen with 2-methoxy-3-methylpyrazine.[6]

Based on these established structure-activity relationships, we can hypothesize the sensory properties of Ethyl 5,6-dimethylpyrazine-2-carboxylate . The core dimethylpyrazine structure likely contributes nutty and roasted notes. The ethyl carboxylate group at the 2-position is a significant modification. Carboxylate esters are often associated with fruity and sweet aromas. Therefore, it is plausible that Ethyl 5,6-dimethylpyrazine-2-carboxylate possesses a complex aroma profile with nutty, roasted, and potentially fruity or sweet undertones. The presence of the relatively larger and more polar ethyl carboxylate group may also influence its volatility and interaction with olfactory receptors, though its precise impact on the odor threshold requires experimental determination.

Experimental Determination of Sensory Thresholds

To ensure the scientific rigor of sensory data, standardized methodologies are employed. The following sections detail the protocols for two widely accepted techniques for determining sensory thresholds.

Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method

A robust and commonly used method for determining detection thresholds is the 3-Alternative Forced-Choice (3-AFC) test, which is in accordance with the ASTM E679 standard.[7][8][9]

Objective: To determine the lowest concentration of a substance in a given medium that can be reliably detected by a human sensory panel.

Materials:

  • Test compound (e.g., Ethyl 5,6-dimethylpyrazine-2-carboxylate)

  • Odor-free water (or other appropriate solvent/medium)

  • A series of graduated glass flasks or containers

  • A panel of trained sensory assessors (typically 15-30 individuals)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrazine derivative in a suitable solvent (e.g., ethanol) and then dilute it in odor-free water to create a primary aqueous stock solution.

  • Ascending Concentration Series: From the primary stock solution, prepare a series of dilutions in ascending order of concentration. A geometric progression (e.g., a factor of 2 or 3) is typically used.

  • Triangle Test Presentation: For each concentration level, present three samples to each panelist: two will be blanks (odor-free water), and one will contain the pyrazine dilution. The order of presentation should be randomized for each panelist and each concentration level.[10]

  • Panelist Task: Instruct each panelist to sniff the headspace of each of the three samples and identify the "odd" or different sample.

  • Data Analysis: Record the number of correct identifications at each concentration level. The individual threshold is typically calculated as the geometric mean of the last concentration that was not detected and the first concentration that was correctly identified. The group threshold is then determined as the geometric mean of the individual thresholds.

Caption: Workflow for sensory threshold determination using the 3-AFC method.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

For complex mixtures or to identify the specific odor-active compounds, Gas Chromatography-Olfactometry (GC-O) is an invaluable technique.[11][12] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate and identify the odor-active compounds in a sample.

Instrumentation:

  • Gas Chromatograph (GC) with a high-resolution capillary column

  • Mass Spectrometer (MS) or other detector (e.g., Flame Ionization Detector - FID)

  • Olfactory detection port (sniff port)

  • Effluent splitter to direct the column output to both the detector and the sniff port

Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent.

  • Injection: Inject the sample into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • Detection and Olfactometry: As the separated compounds elute from the column, the effluent is split. Part of it goes to the MS or FID for chemical identification and quantification, while the other part is directed to the heated sniff port. A trained sensory analyst sniffs the effluent and records the time, intensity, and description of any detected odors.

  • Data Correlation: The olfactometry data (the "aromagram") is then correlated with the chromatogram from the conventional detector to identify the specific chemical compounds responsible for the perceived odors.

GCO_Workflow Sample Sample Injection GC Gas Chromatography Separation Sample->GC Splitter Effluent Splitter GC->Splitter MS_FID Mass Spectrometer / FID Splitter->MS_FID Sniff_Port Olfactory Detection Port (Sniff Port) Splitter->Sniff_Port Chromatogram Chromatogram MS_FID->Chromatogram Aromagram Aromagram Sniff_Port->Aromagram Correlation Data Correlation and Identification Chromatogram->Correlation Aromagram->Correlation

Caption: The experimental workflow of Gas Chromatography-Olfactometry (GC-O).

Conclusion

The sensory properties of pyrazine derivatives are a complex interplay of their molecular structures. While a significant body of research has established the odor thresholds for many common alkyl and methoxy pyrazines, further investigation is needed to characterize novel derivatives like Ethyl 5,6-dimethylpyrazine-2-carboxylate. The methodologies outlined in this guide, particularly the 3-AFC method and GC-O, provide a robust framework for such investigations. By systematically applying these techniques, researchers can expand our understanding of the structure-activity relationships that govern flavor and aroma, paving the way for the development of new and exciting sensory experiences.

References

  • ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ASTM International. [Link]

  • Belhassan, A., Chtita, S., & Bouachrine, M. (2019). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 12(8), 4937-4953.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Eurolab. ASTM E679 Sensory Sweetness Threshold Testing. Eurolab. [Link]

  • EyeQuestion Software. Three-Alternative Forced Choice (3-AFC). EyeQuestion Software Help Center. [Link]

  • International Organization for Standardization. (2021). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. ISO.
  • GitHub Pages. (2021). Worksheets for Sensory Difference Testing. GitHub Pages. [Link]

  • Koehler, P. E., Mason, M. E., & Odell, G. V. (1971). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Journal of Food Science, 36(5), 816-818.
  • Leffingwell & Associates. Pyrazines. Leffingwell & Associates. [Link]

  • MDPI. (2024).
  • MDPI. (2024). Sensory Discrimination Tests for Low- and High-Strength Alcohol. MDPI.
  • Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Sepsolve Analytical. [Link]

  • YouTube. (2020). The art of analysing aromas: Gas Chromatography-Olfactometry. Maison Ferrand. [Link]

  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis.
  • Grosch, W. (1993). Gas chromatography-olfactometry in food aroma analysis. In Trends in Flavour Research (pp. 293-306). Elsevier Science Publishers B.V.
  • Leffingwell & Associates. Pyrazines. Leffingwell & Associates. [Link]

  • Smith, R. L., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451.
  • Fiveable. (2025). Pyrazine: Organic Chemistry II Study Guide. Fiveable.
  • PFW Aroma Chemicals. Chocarom Pyrazine. PFW Aroma Chemicals.
  • Masuda, H., & Mihara, S. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science, 51(4), 1098-1099.
  • ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library.
  • MDPI. (2026). Preparation of Specialty Malt Through Explosive Puffing: Characterization of Quality Attributes and Its Effect on Beer Quality. MDPI.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • NextSDS. Ethyl 5,6-diMethylpyrazine-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • PubMed. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. PubMed.
  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives.
  • BenchChem. (2025).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5,6-dimethylpyrazine-2-carboxylate

As drug development and chemical synthesis advance, the safe handling of specialized intermediate compounds is paramount. Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) is a highly functionalized pyrazine der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis advance, the safe handling of specialized intermediate compounds is paramount. Ethyl 5,6-dimethylpyrazine-2-carboxylate (CAS: 62124-80-5) is a highly functionalized pyrazine derivative frequently utilized in pharmaceutical scaffolding and flavor chemistry [1].

This guide provides researchers and safety officers with an authoritative, mechanistic approach to handling this compound. By understanding the causality behind the safety protocols, laboratories can establish self-validating systems that protect personnel and ensure experimental integrity.

Hazard Profiling & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Ethyl 5,6-dimethylpyrazine-2-carboxylate features a nitrogen-containing heteroaromatic ring (pyrazine) coupled with an ethyl ester moiety.

  • Dermal Penetration (H315): The lipophilic nature of the dimethylpyrazine core allows the molecule to readily partition into the stratum corneum of the skin. Once absorbed, it disrupts lipid bilayers, causing contact dermatitis and skin irritation [2].

  • Mucosal Irritation (H319/H335): The ester group is susceptible to localized hydrolysis when it contacts the aqueous, enzyme-rich environments of the eyes or respiratory tract. This hydrolysis generates localized acidic byproducts, triggering immediate sensory irritation and inflammation[3].

Quantitative Hazard Summary
GHS Hazard CodeHazard DescriptionMechanistic CausePrimary Exposure Route
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorptionIngestion
H315 Causes skin irritationLipophilic disruption of dermal lipid bilayersDermal Contact
H319 Causes serious eye irritationEster hydrolysis on corneal mucosaOcular Splash/Vapor
H335 May cause respiratory irritationAirborne particulate/vapor interaction with alveoliInhalation

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The selection of PPE must be driven by the compound's specific permeation kinetics. Latex gloves, for instance, offer poor resistance to organic esters and aromatic compounds, leading to rapid chemical breakthrough.

Self-Validating Check: Always perform a pneumatic "inflation test" on gloves prior to donning. Trap air in the glove and roll the cuff down to ensure no micro-punctures compromise the barrier.

PPE CategoryRequired SpecificationScientific Rationale
Hand Protection Nitrile (NBR) Gloves (Min. thickness: 0.11 mm)Nitrile provides superior chemical resistance against ester permeation compared to latex. For prolonged direct contact, Butyl rubber is recommended [3].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Safety glasses with side shields do not protect against volatile ester vapors. Goggles create a sealed micro-environment around the eyes.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat Synthetic fibers (like polyester) can melt or dissolve upon contact with concentrated organic esters, exacerbating skin exposure.
Respiratory N95/P100 Particulate Respirator (If outside hood)Mitigates inhalation of fine crystalline dust (H335) during transfer or weighing procedures [1].

Operational Workflow & Handling Protocol

The following methodology establishes a self-validating system for dispensing and reacting Ethyl 5,6-dimethylpyrazine-2-carboxylate.

Step-by-Step Methodology
  • Environmental Verification:

    • Action: Turn on the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm).

    • Validation: Do not rely solely on digital readouts. Perform a "tissue flutter test" by taping a small piece of Kimwipe to the sash; it should pull inward steadily.

  • Preparation & Donning:

    • Action: Don the PPE specified in the matrix above. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

  • Static Mitigation:

    • Action: Because pyrazine powders can carry static charges, use an anti-static gun (Zerostat) on the weighing boat and use a grounded stainless-steel spatula.

  • Dispensing:

    • Action: Open the reagent bottle only inside the verified fume hood. Weigh the required mass directly into a tared, sealable vial.

  • Decontamination:

    • Action: Wipe down the balance and spatulas with a solvent compatible with pyrazines (e.g., ethanol or isopropanol), followed by a water rinse.

Workflow Step1 1. Fume Hood Verification Validate face velocity (80-100 fpm) Step2 2. PPE Donning Inspect & don Nitrile gloves, goggles, coat Step1->Step2 Step3 3. Chemical Dispensing Weigh Ethyl 5,6-dimethylpyrazine-2-carboxylate Step2->Step3 Step4 4. Reaction Integration Seal vessel under inert N2/Ar atmosphere Step3->Step4 Step5 5. Decontamination Wash spatulas with compatible organic solvent Step4->Step5 Step6 6. PPE Doffing Dispose gloves & wash hands thoroughly Step5->Step6

Operational workflow for handling Ethyl 5,6-dimethylpyrazine-2-carboxylate.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate, algorithmic action prevents exposure escalation. Water should not be the primary cleaning agent for bulk spills, as the compound's organic nature makes it poorly soluble, potentially spreading the contamination.

Immediate Spill Protocol
  • Assess and Isolate: Determine if the spill is minor (<50g, contained in hood) or major (>50g, outside hood).

  • Neutralization/Absorption: For minor spills, cover the compound completely with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for bulk absorption.

  • Collection: Using a non-sparking plastic dustpan, sweep the absorbed mixture into a heavy-duty hazardous waste bag or sealable polyethylene container.

  • Secondary Cleaning: Wash the spill surface with a mild detergent and water solution to hydrolyze and remove residual trace esters [2].

Spill Detect Spill Detected Assess Assess Volume & Location Detect->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Area & Notify EHS Team Major->Evacuate Dispose Transfer to Sealed Hazardous Waste Absorb->Dispose

Spill response decision tree for pyrazine carboxylate derivatives.

Disposal Logistics

Do not discharge Ethyl 5,6-dimethylpyrazine-2-carboxylate into the municipal sewer system. All contaminated consumables (gloves, Kimwipes, vermiculite) must be classified as Solid Organic Hazardous Waste . Label containers clearly with the CAS number (62124-80-5) and GHS hazard pictograms (Exclamation Mark - GHS07) prior to handing them over to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[3].

References

© Copyright 2026 BenchChem. All Rights Reserved.